3-Methoxy-6-methylbenzene-1,2-diamine
Description
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Properties
CAS No. |
101251-28-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methoxy-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3 |
InChI Key |
JBHXVPWMLQFNPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)OC)N)N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)N)N |
Synonyms |
1,2-Benzenediamine, 3-methoxy-6-methyl- |
Origin of Product |
United States |
Foundational & Exploratory
3-Methoxy-6-methylbenzene-1,2-diamine chemical structure and properties
This guide provides an in-depth technical analysis of 3-Methoxy-6-methylbenzene-1,2-diamine (CAS 101251-28-9), a specialized aromatic diamine intermediate.
Executive Summary & Chemical Identity
3-Methoxy-6-methylbenzene-1,2-diamine (also known as 3-methoxy-6-methyl-o-phenylenediamine) is a tetra-substituted benzene derivative characterized by two vicinal amino groups, a methoxy group, and a methyl group. This specific substitution pattern renders it a highly valuable scaffold in the synthesis of sterically congested benzimidazoles and specialized oxidative dye couplers.
Unlike its more common isomers (e.g., 4-methoxy-1,2-phenylenediamine), the 3,6-substitution pattern imposes unique electronic and steric effects on the amine functionalities, influencing reaction kinetics and regioselectivity during heterocycle formation.
Chemical Profile
| Property | Detail |
| CAS Number | 101251-28-9 |
| IUPAC Name | 3-Methoxy-6-methylbenzene-1,2-diamine |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| SMILES | Cc1c(N)c(N)c(OC)cc1 |
| Appearance | Off-white to pale brown crystalline solid (darkens on air exposure) |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~4.5 (conjugate acid of primary amine) |
Physicochemical Properties & Stability
The molecule features an electron-rich aromatic core due to the synergistic donating effects of the methoxy (-OCH₃), methyl (-CH₃), and two amino (-NH₂) groups.
-
Oxidation Sensitivity: The vicinal diamine motif is highly susceptible to auto-oxidation, forming quinone imines or diazo species upon prolonged exposure to air. Storage under argon or nitrogen at 2–8°C is critical.
-
Nucleophilicity: The amino group at position 2 is sterically flanked by the methyl group (C6) and the other amino group (C1), while the amino group at position 1 is flanked by the methoxy group (C3). The C1-amine is generally less nucleophilic due to the inductive withdrawal of the ortho-methoxy group, despite the resonance donation.
Synthetic Pathways
The synthesis of 3-methoxy-6-methylbenzene-1,2-diamine typically proceeds via the reduction of a nitro-precursor. The challenge lies in establishing the correct regiochemistry during the nitration of the starting material.
Core Synthesis: Reduction of 3-Methoxy-6-methyl-2-nitroaniline
This pathway ensures the preservation of the aromatic core while converting the nitro functionality to the target amine.
Step 1: Precursor Selection
The synthesis likely originates from 2-amino-4-methoxytoluene (3-methoxy-6-methylaniline). Direct nitration of this species favors the 5-position (para to the amine). To target the 2-position (ortho to amine, giving the 1,2-diamine precursor), steric blocking or specific directing groups are required, often necessitating a separation of isomers from a crude nitration mixture.
Step 2: Catalytic Hydrogenation Protocol
Objective: Reduce the nitro group (-NO₂) to an amino group (-NH₂) without over-reducing the aromatic ring or cleaving the methoxy ether.
Reagents:
-
Substrate: 3-Methoxy-6-methyl-2-nitroaniline
-
Catalyst: 10% Palladium on Carbon (Pd/C)[1]
-
Solvent: Methanol or Ethanol (anhydrous)
-
Hydrogen Source: H₂ gas (balloon or low pressure)
Protocol:
-
Preparation: In a hydrogenation vessel, dissolve 10 mmol of the nitro-precursor in 50 mL of anhydrous methanol.
-
Catalyst Loading: Under an argon blanket, carefully add 10 mol% Pd/C. Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously at room temperature (25°C) under 1 atm H₂ for 4–6 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product is an oil or low-melting solid that should be used immediately or converted to a dihydrochloride salt (using HCl/dioxane) for stability.
Applications: Benzimidazole Synthesis
The primary utility of 3-methoxy-6-methylbenzene-1,2-diamine is as a precursor for 4-methoxy-7-methyl-1H-benzimidazoles . These fused heterocycles are critical pharmacophores in medicinal chemistry, acting as bioisosteres for purines and indoles.
Mechanism: Oxidative Cyclization
The reaction with an aldehyde (R-CHO) proceeds via a Schiff base intermediate, followed by intramolecular ring closure and oxidation.
Figure 1: Pathway for the conversion of the diamine to a substituted benzimidazole.
Protocol: Condensation with 4-Chlorobenzaldehyde
-
Mixing: Dissolve 1.0 eq of 3-methoxy-6-methylbenzene-1,2-diamine and 1.0 eq of 4-chlorobenzaldehyde in DMF.
-
Oxidant: Add 1.1 eq of Sodium Metabisulfite (Na₂S₂O₅) as a mild oxidant to facilitate the dehydrogenation step.
-
Heating: Heat the mixture to 100°C for 12 hours.
-
Purification: Pour into ice water. The precipitate is collected, washed with water, and recrystallized from ethanol.
Safety & Handling (E-E-A-T)
As an aromatic diamine, this compound must be handled with strict industrial hygiene protocols.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[2][3] | Use in a fume hood. Wear N95/P100 respirator if dust is present. |
| Sensitization | Potential skin sensitizer (common for phenylenediamines). | Double-glove (Nitrile). Wash skin immediately upon contact. |
| Eye Irritation | Causes serious eye irritation.[2][3] | Wear chemical splash goggles. |
| Storage | Air and light sensitive.[4] | Store in amber vials under inert gas (Argon) at <10°C. |
References
-
PubChem. (2025). 3-Methoxybenzene-1,2-diamine Compound Summary. National Library of Medicine. [Link](Note: Reference for the class of methoxy-diamines).
Sources
A Technical Guide to the Safe Handling of 3-Methoxy-6-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methoxy-6-methylbenzene-1,2-diamine is readily available in public databases. This guide has been constructed by synthesizing safety data from structurally analogous compounds and general toxicological information for the chemical class of aromatic amines. The information herein is intended to provide a robust safety framework but must be supplemented by a comprehensive, site-specific risk assessment before handling this chemical.
Introduction: A Precautionary Approach to a Novel Diamine
3-Methoxy-6-methylbenzene-1,2-diamine is a substituted ortho-phenylenediamine, a class of compounds that serve as invaluable building blocks in synthetic and medicinal chemistry. Their utility in forming heterocyclic scaffolds, such as benzimidazoles, makes them critical precursors for novel therapeutics. However, the bifunctional nature that imparts this synthetic versatility also presents significant toxicological risks.
Aromatic amines as a class are known for their potential to cause harm, with many members being recognized as mutagens or carcinogens.[1][2][3] The parent compound, ortho-phenylenediamine, is classified as toxic and a suspected carcinogen, underscoring the need for meticulous handling protocols.[4][5] This guide provides a detailed safety and handling directive for 3-Methoxy-6-methylbenzene-1,2-diamine, derived from the established profiles of its parent and closely related analogues. It is imperative that researchers treat this compound with the caution afforded to a substance with significant, uncharacterized hazards.
Compound Identification and Anticipated Physicochemical Profile
Due to the absence of a dedicated entry in most chemical databases, a specific CAS number for 3-Methoxy-6-methylbenzene-1,2-diamine has not been identified. Its properties are inferred from the known data of its non-methylated analogue, 3-Methoxybenzene-1,2-diamine (CAS: 37466-89-0).[6][7][8] The addition of a methyl group is expected to slightly increase the molecular weight and may influence properties such as boiling point and solubility.
| Property | Inferred Value | Source & Rationale |
| Molecular Formula | C₈H₁₂N₂O | Based on chemical structure. |
| Molecular Weight | ~152.19 g/mol | Calculated. The non-methylated analogue is 138.17 g/mol .[8] |
| Appearance | Solid, Semi-Solid, or Liquid | The non-methylated analogue is described as such. Aromatic amines can be low-melting solids. |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | Best practice for storing reactive aromatic amines to prevent degradation and oxidation. |
| Incompatible Materials | Strong oxidizing agents, strong acids | Aromatic amines are susceptible to vigorous reaction with oxidizers and can form salts with strong acids.[9] |
Inferred Hazard Profile and GHS Classification
The hazard profile for 3-Methoxy-6-methylbenzene-1,2-diamine is constructed from the known classifications of 3-Methoxybenzene-1,2-diamine and the parent compound, o-phenylenediamine.[4][8][10] Aromatic amines are readily absorbed through the skin and can pose respiratory and cardiovascular risks.[2] The primary concern with this class of compounds is the potential for long-term health effects, including carcinogenicity and mutagenicity.[3]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | 3 / 4 | H301/H302: Toxic or Harmful if swallowed | 💀 or ❗ |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | ❗ |
| Acute Toxicity, Inhalation | 3 / 4 | H331/H332: Toxic or Harmful if inhaled | 💀 or ❗ |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❗ |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | ❗ |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | ❗ |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | ⚕️ |
| Carcinogenicity | 2 | H351: Suspected of causing cancer | ⚕️ |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❗ |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life | 🐠 |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects | 🐠 |
Note: This table represents a composite, conservative hazard assessment. The skull and crossbones (💀), health hazard (⚕️), and environment (🐠) pictograms should be considered primary.
The Hierarchy of Controls: A Workflow for Safe Handling
Effective risk management relies on a multi-layered approach to safety, known as the hierarchy of controls. This strategy prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Controls for managing chemical risk.
Experimental Protocol: Safe Laboratory Handling
This protocol outlines the essential steps for safely handling 3-Methoxy-6-methylbenzene-1,2-diamine in a research setting.
5.1. Pre-Handling Preparations
-
Risk Assessment: Conduct and document a formal risk assessment for the planned experiment.
-
SOP Review: Read and understand the Standard Operating Procedure (SOP) specific to this compound and the intended reaction.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[9]
-
Fume Hood Verification: Ensure the chemical fume hood has a current certification and is functioning correctly.[5]
-
PPE Adornment: Put on all required PPE before entering the designated work area.
-
Eye Protection: Wear impact-resistant safety goggles with side shields. A face shield is recommended when handling larger quantities or if there is a splash risk.[9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. Check the manufacturer's data for breakthrough times. Dispose of gloves immediately after handling or if contamination is suspected.[5]
-
Body Protection: Wear a clean, buttoned lab coat.[5]
-
5.2. Chemical Handling and Dispensing
-
Designated Area: All handling of the compound must occur within a certified chemical fume hood.[5]
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat and decontaminate the spatula and balance area immediately after use.
-
Spill Containment: Work on a chemically resistant tray or absorbent pad to contain any potential spills.
-
Container Handling: Keep the container tightly closed when not in use.[9]
-
Avoid Dust/Aerosol Generation: Handle the material gently to prevent the formation of dust or aerosols.[5]
5.3. Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate the work area, including all equipment, with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, absorbent pads) as hazardous waste in a clearly labeled, sealed container. Follow all local and institutional regulations for chemical waste disposal.
-
Hygiene: Immediately after handling and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the work area.[9][11]
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. Symptoms may include dizziness, headache, confusion, and cyanosis (blue lips and skin).[10][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give a slurry of activated charcoal in water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the container or label to the medical staff.[10][11] |
Conclusion: Prioritizing Safety in Synthesis
While 3-Methoxy-6-methylbenzene-1,2-diamine holds potential as a precursor in drug discovery and materials science, its structural similarity to known hazardous aromatic amines necessitates a highly cautious approach. The lack of a specific SDS means that researchers must operate under the assumption of high toxicity, including potential carcinogenicity and mutagenicity. By adhering to the principles of the hierarchy of controls and following the detailed handling and emergency protocols outlined in this guide, scientists can mitigate the risks associated with this compound and conduct their research with a robust foundation of safety.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Aromatic Amine Toxicity. (n.d.). Sustainability Directory. Retrieved February 26, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved February 26, 2026, from [Link]
-
Benigni, R., & Zito, R. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(2), 89-111. Retrieved February 26, 2026, from [Link]
-
Scott, T. S. (1962). Carcinogenic and Chronic Toxic Hazards of Aromatic Amines. Elsevier Monographs. Retrieved February 26, 2026, from [Link]
-
o-Phenylenediamine Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved February 26, 2026, from [Link]
-
Ortho-PHENYLENEDIAMINE 98% Material Safety Data Sheet. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 26, 2026, from [Link]
-
O-Phenylenediamine Material Safety Data Sheet. (n.d.). Retrieved February 26, 2026, from [Link]
-
International Chemical Safety Cards (ICSC): o-PHENYLENEDIAMINE. (n.d.). ILO and WHO. Retrieved February 26, 2026, from [Link]
-
3-Methoxybenzene-1,2-diamine. (n.d.). Pharmaffiliates. Retrieved February 26, 2026, from [Link]
-
3-Methoxybenzene-1,2-diamine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Suganya, M., Nehru, J., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Heliyon, 8(8), e10203. Retrieved February 26, 2026, from [https://www.semanticscholar.org/paper/Synthesis-of-3-Methoxy-6-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3-Methoxybenzene-1,2-diamine | LGC Standards [lgcstandards.com]
- 8. 3-Methoxybenzene-1,2-diamine | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. lgcstandards.com [lgcstandards.com]
- 11. ICSC 1441 - o-PHENYLENEDIAMINE [chemicalsafety.ilo.org]
- 12. chemicalbull.com [chemicalbull.com]
A Technical Guide to the Synthesis of 3-Methoxy-6-methylbenzene-1,2-diamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted o-phenylenediamines are pivotal building blocks in the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents and functional materials.[1] This technical guide provides a comprehensive overview of the synthetic routes to 3-methoxy-6-methylbenzene-1,2-diamine, a molecule with significant potential in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide focuses on established synthetic strategies for closely related analogs, namely 3-methoxybenzene-1,2-diamine and 3-methylbenzene-1,2-diamine. By detailing these analogous pathways, we provide a robust framework and predictive models for the successful synthesis of the title compound. This guide delves into the mechanistic underpinnings of key reactions, offers detailed experimental protocols, and presents comparative data to inform methodological choices.
Introduction: The Versatility of o-Phenylenediamines
o-Phenylenediamines (OPDs) are aromatic diamines with the two amino groups in adjacent positions on the benzene ring.[1] This arrangement makes them highly reactive and versatile precursors for the synthesis of various heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. These heterocyclic scaffolds are of immense interest in drug discovery due to their diverse biological activities. The substituents on the benzene ring of OPDs can significantly influence the physicochemical properties and biological activities of the resulting heterocyclic compounds.
3-Methoxy-6-methylbenzene-1,2-diamine is a substituted OPD that incorporates a methoxy and a methyl group. These functional groups can modulate the electronic and steric properties of the molecule, making it a valuable synthon for generating novel chemical entities with potentially enhanced pharmacological profiles.
Core Synthetic Strategy: Reduction of Nitroanilines
The most prevalent and efficient method for the synthesis of o-phenylenediamines is the reduction of the corresponding ortho-nitroaniline precursors.[2][3] This transformation is typically achieved through catalytic hydrogenation, a clean and high-yielding reaction.
Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), to facilitate the addition of hydrogen gas (H₂) across the nitro group. The reaction proceeds through a series of steps on the catalyst surface, ultimately converting the nitro group (-NO₂) to an amino group (-NH₂).
Synthesis of Key Analogs
Understanding the synthesis of structurally similar molecules provides a strong foundation for developing a route to 3-methoxy-6-methylbenzene-1,2-diamine.
Synthesis of 3-Methoxybenzene-1,2-diamine
The primary route to 3-methoxybenzene-1,2-diamine involves the reduction of 3-methoxy-2-nitroaniline.[4]
Reaction Scheme:
Experimental Protocol:
A general procedure for the synthesis of 3-methoxybenzene-1,2-diamine via catalytic hydrogenation is as follows:[4]
-
Preparation: A reaction vessel is charged with 3-methoxy-2-nitroaniline and a suitable solvent, such as ethanol or methanol.
-
Inerting: The vessel is flushed with an inert gas, like nitrogen or argon, to remove oxygen.
-
Catalyst Addition: A catalytic amount of 10% Pd/C is carefully added to the reaction mixture.
-
Hydrogenation: The apparatus is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically at a pressure of 50 psi) at room temperature.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 3-methoxybenzene-1,2-diamine.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Synthesis of 3-Methylbenzene-1,2-diamine
Similarly, 3-methylbenzene-1,2-diamine is synthesized from 2-methyl-6-nitroaniline by a reduction reaction.[2][3]
Reaction Scheme:
Aromatic amines are commonly synthesized by the reduction of aromatic nitro compounds.[2][3] Catalytic transfer hydrogenation (CTH) is an alternative method that is environmentally friendly and provides high yields and good selectivity. In CTH, a hydrogen donor like hydrazine hydrate is used in place of hydrogen gas.[2][3]
Proposed Synthesis Route for 3-Methoxy-6-methylbenzene-1,2-diamine
Based on the established synthesis of analogous compounds, a plausible and efficient route to 3-methoxy-6-methylbenzene-1,2-diamine would involve the catalytic hydrogenation of a suitable nitroaniline precursor. The logical starting material for this synthesis would be 2-methoxy-5-methyl-6-nitroaniline .
Proposed Reaction Scheme:
The synthesis of the precursor, 2-methoxy-5-methyl-6-nitroaniline, would likely start from a commercially available substituted aniline, such as 2-methoxy-5-methylaniline. The synthesis would proceed via a nitration step. It is important to note that direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple by-products.[5] To circumvent this, the amino group is typically protected as an acetamide before nitration.
Proposed Multi-step Synthesis:
-
Acetylation: 2-methoxy-5-methylaniline is acetylated using acetic anhydride to form N-(2-methoxy-5-methylphenyl)acetamide.
-
Nitration: The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 6-position, yielding N-(2-methoxy-5-methyl-6-nitrophenyl)acetamide.
-
Hydrolysis: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to give 2-methoxy-5-methyl-6-nitroaniline.
-
Reduction: The final step is the catalytic hydrogenation of 2-methoxy-5-methyl-6-nitroaniline to the target molecule, 3-methoxy-6-methylbenzene-1,2-diamine.
Data Summary and Comparison
| Compound | Starting Material | Reagents | Solvent | Yield | Reference |
| 4-Methoxy-o-phenylenediamine | 4-methoxy-2-nitroaniline | 10% Pd/C, H₂ | Ethanol | 99% | [6] |
This table will be expanded as more direct data for the target molecule and its precursors become available in the literature.
Visualizations
General Workflow for o-Phenylenediamine Synthesis
Caption: General workflow for the synthesis of substituted o-phenylenediamines.
Proposed Synthesis Pathway for 3-Methoxy-6-methylbenzene-1,2-diamine
Caption: Proposed multi-step synthesis of 3-methoxy-6-methylbenzene-1,2-diamine.
Conclusion
References
-
Benchchem. A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine. 4
-
Benchchem. A Technical Guide to 3-Methoxymethyl-benzene-1,2-diamine for Chemical Research and Development. 7
-
Chemicalbook. 4-METHOXY-O-PHENYLENEDIAMINE synthesis.
-
Ahmed, A. A., et al. Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemistry & Environmental Research, 08 (2021) 275-286.
-
Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. 8
-
National Center for Biotechnology Information. 3-Methylbenzene-1,2-diamine. PubChem.
-
ResearchGate. (PDF) 3-Methylbenzene-1,2-diamine.
-
National Center for Biotechnology Information. 3-Methoxybenzene-1,2-diamine. PubChem.
-
Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.
-
Chem-Impex. 2-Methoxy-6-methylaniline.
-
PMC. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions.
-
Reddit. 4-Methoxy-o-phenylenediamine.
-
PrepChem.com. Synthesis of 2,6-dimethylaniline.
-
Advanced ChemBlocks. 3-bromo-6-methoxybenzene-1,2-diamine.
-
Sigma-Aldrich. 3-Methoxybenzene-1,2-diamine.
-
Wikipedia. o-Phenylenediamine.
-
Royal Society of Chemistry. Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
-
National Center for Biotechnology Information. 4-Methoxy-o-phenylenediamine. PubChem.
Sources
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. 3-Methylbenzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Toxicity profile and handling precautions for 3-Methoxy-6-methylbenzene-1,2-diamine
Executive Summary
This technical guide provides a comprehensive analysis of 3-Methoxy-6-methylbenzene-1,2-diamine , a specialized aromatic amine intermediate used primarily in the synthesis of benzimidazole-based pharmaceuticals and functional dyes.
As a derivative of o-phenylenediamine (OPD), this molecule possesses a distinct toxicity profile characterized by potential genotoxicity and severe sensitization risks. Unlike simple anilines, the vicinal diamine motif (1,2-diamine) allows for specific metabolic activation pathways and metal chelation, necessitating rigorous handling protocols. This guide synthesizes data from structural analogs and available specific assays to establish a "Safety by Design" handling framework.
Physicochemical Identity & Properties[1][2][3][4][5]
| Property | Specification | Relevance to Safety |
| Molecular Formula | C₈H₁₂N₂O | Precursor for benzimidazoles via condensation.[1][2] |
| Molecular Weight | 152.19 g/mol | Moderate volatility; dust inhalation risk. |
| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization during weighing. |
| Solubility | DMSO, Methanol, Dilute Acids | Lipophilicity facilitates skin permeation. |
| pKa (Calculated) | ~4.5 (Amine 1), ~2.0 (Amine 2) | Weak base; protonates in acidic pH (reducing volatility). |
| Stability | Oxidation Sensitive | Rapidly degrades to dark imines/azo species upon air exposure. |
Toxicological Profile
Critical Warning: While specific chronic toxicity data for the 3-methoxy-6-methyl isomer is limited compared to the parent o-phenylenediamine, the Read-Across Principle (SAR) dictates that it be treated as a Category 2 Carcinogen and Potent Skin Sensitizer until proven otherwise.
Acute Toxicity[8][9]
-
Oral (LD50 Estimated): 300–800 mg/kg (Rat). Based on OPD analogs, ingestion causes methemoglobinemia (cyanosis) and liver damage.
-
Dermal: Harmful if absorbed. The methoxy group increases lipophilicity, potentially enhancing dermal absorption rates compared to unsubstituted phenylenediamines.
-
Inhalation: High risk.[3][4] Dust causes respiratory tract irritation and may induce asthmatic sensitization.
Mechanism of Toxicity (Metabolic Activation)
The toxicity of phenylenediamines is largely metabolic. The molecule undergoes N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2), leading to the formation of reactive nitrenium ions.
-
Genotoxicity: The electrophilic nitrenium ion can covalently bind to DNA (specifically guanine residues), causing replication errors.
-
Sensitization: The quinone-diimine intermediates formed via oxidation are potent haptens, binding to skin proteins (Langerhans cells) to trigger T-cell mediated allergic contact dermatitis (Type IV hypersensitivity).
Visualization: Metabolic Activation Pathway
The following diagram illustrates the theoretical metabolic activation pathway leading to toxicity.
Caption: Theoretical metabolic activation pathway of aromatic diamines leading to genotoxicity and sensitization.
Handling Precautions & Engineering Controls
The "No-Touch" Protocol
Due to the high sensitization potential, direct contact must be strictly avoided.
-
Engineering Controls: All weighing and open-vessel handling must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration.
-
Static Control: Use anti-static gun/ionizers during weighing. Aromatic amine powders are often electrostatic and "jump," creating invisible contamination.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Hand Protection | Double-gloving: Inner Laminate (PE/EVOH) + Outer Nitrile (0.11mm). | Standard latex is permeable to aromatic amines. Laminate provides chemical barrier; Nitrile provides physical grip. |
| Respiratory | P3/N100 Respirator (if outside hood). | Dusts are potent sensitizers; zero tolerance for inhalation. |
| Body | Tyvek® Lab Coat (Disposable). | Cotton coats retain the chemical and can cause secondary exposure in laundry. |
| Eye | Chemical Goggles (Indirect Vent). | Face shield required if handling >10g or liquid solutions. |
Storage & Stability[9][10]
-
Atmosphere: Store under Argon or Nitrogen. The 1,2-diamine motif is highly susceptible to oxidation, turning from off-white/beige to dark purple/black.
-
Temperature: Refrigerate (2–8°C).
-
Segregation: Keep away from strong oxidizers (peroxides, permanganates) and aldehydes (unless intended for reaction) to prevent uncontrolled exothermic polymerization.
Experimental Protocol: Safe Synthesis of Benzimidazoles
Context: This molecule is typically condensed with aldehydes to form benzimidazoles. This reaction generates water and often requires an oxidant or acid catalyst.
Workflow Diagram
Caption: Controlled workflow for handling 3-Methoxy-6-methylbenzene-1,2-diamine in synthesis.
Decontamination Procedure (Spills)
If the powder is spilled:
-
Evacuate the immediate area (10 ft radius).
-
Don PPE: Tyvek suit and respirator.
-
Cover: Gently cover the spill with wet paper towels (dampened with dilute acetic acid) to prevent dust aerosolization and protonate the amine (reducing volatility).
-
Clean: Wipe up and place in a hazardous waste bag.
-
Wash: Scrub the surface with a detergent solution, followed by a methanol wipe to solubilize residues.
References
-
PubChem. (2025). Compound Summary: 3-Methoxybenzene-1,2-diamine (Structural Analog). National Library of Medicine. [Link]
-
ECHA. (2024). Registration Dossier: 4-Methoxy-m-phenylenediamine (Related Sensitizer). European Chemicals Agency. [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-Methoxy-methyl-p-phenylenediamine. European Commission. (Provides tox data on methoxy-methyl substituted phenylenediamines). [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: o-Phenylenediamine. [Link]
Sources
Methodological & Application
Application Note: Strategic Synthesis of Benzimidazoles from 3-Methoxy-6-methylbenzene-1,2-diamine
Introduction & Strategic Context
The benzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, anthelmintics, and proton pump inhibitors. While standard o-phenylenediamine precursors are well-documented, 3-Methoxy-6-methylbenzene-1,2-diamine presents a unique synthetic challenge and opportunity.
The Substrate Challenge
This precursor is unsymmetrical and sterically congested .
-
Electronic Effect: The 3-methoxy group (
) is an electron-donating group (EDG) ortho to one amine, increasing its nucleophilicity. -
Steric Effect: The 6-methyl group (
) is ortho to the second amine, creating significant steric hindrance that can retard Schiff base formation during the initial condensation step.
This guide provides two validated protocols designed to overcome these steric barriers while preventing oxidative degradation of the electron-rich diamine substrate.
Pre-Synthesis Considerations
Substrate Stability & Handling
The 3-methoxy-6-methylbenzene-1,2-diamine starting material is electron-rich and prone to rapid oxidation (browning) upon exposure to air.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Purification: If the starting material is dark brown/black, recrystallize from ethanol containing a trace of sodium dithionite (
) before use.
Retrosynthetic Logic & Regiochemistry
Due to the N-H tautomerism of the imidazole ring, the resulting product can be numbered as either 4-methoxy-7-methyl-1H-benzimidazole or 7-methoxy-4-methyl-1H-benzimidazole. These are identical tautomers. However, if N-alkylation is performed subsequently, regioselectivity becomes a critical factor governed by the steric bulk of the 6-methyl group.
Protocol A: Oxidative Cyclization (Library Scale)
Target: Synthesis of 2-aryl/alkyl benzimidazoles from Aldehydes . Mechanism: Schiff base formation followed by oxidative ring closure. Advantages: Mild conditions, broad functional group tolerance, high yield.[1][2][3]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Diamine Precursor | 1.0 | Limiting Reagent |
| Aldehyde (R-CHO) | 1.1 | Electrophile |
| Sodium Metabisulfite ( | 1.2 | Oxidant/Adduct Former |
| Ethanol/Water (3:1) | [0.2 M] | Solvent System |
Step-by-Step Methodology
-
Adduct Formation:
-
In a round-bottom flask, dissolve the Aldehyde (1.1 equiv) in Ethanol.
-
Add Sodium Metabisulfite (1.2 equiv) dissolved in a minimum amount of water.
-
Observation: A white precipitate (bisulfite adduct) may form. Stir for 15 minutes at Room Temperature (RT).
-
-
Diamine Addition:
-
Add 3-Methoxy-6-methylbenzene-1,2-diamine (1.0 equiv) to the mixture.
-
Tech Note: If solubility is poor, add DMF (10% v/v) to facilitate dissolution.
-
-
Cyclization:
-
Heat the reaction mixture to Reflux (80°C) .
-
Monitor via TLC (Eluent: 5% MeOH in DCM).
-
Timecourse: Sterically hindered aldehydes may require 4–6 hours; simple aldehydes require 1–2 hours.
-
-
Workup:
-
Cool to RT. Concentrate ethanol under reduced pressure.
-
Dilute the residue with ice-water (50 mL).
-
Basify to pH 8–9 using saturated
or . -
Critical Step: The product usually precipitates as a solid. Filter and wash with cold water.[4]
-
Alternative: If oil forms, extract with Ethyl Acetate (
), dry over , and concentrate.
-
Mechanistic Visualization (DOT)
Caption: Oxidative cyclization pathway via bisulfite adduct formation.
Protocol B: Phillips Condensation (Scale-Up)
Target: Synthesis of 2-alkyl benzimidazoles from Carboxylic Acids . Mechanism: Acid-catalyzed dehydration. Advantages: Scalable, solvent-free (if using PPA), extremely robust for stable R-groups.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Diamine Precursor | 1.0 | Limiting Reagent |
| Carboxylic Acid (R-COOH) | 1.1 | Electrophile |
| Polyphosphoric Acid (PPA) | 10x wt | Solvent & Catalyst |
Step-by-Step Methodology
-
Preparation:
-
Pre-heat Polyphosphoric Acid (PPA) to 80°C to reduce viscosity.
-
Add 3-Methoxy-6-methylbenzene-1,2-diamine (1.0 equiv) and Carboxylic Acid (1.1 equiv) to the PPA.
-
-
Reaction:
-
Increase temperature to 140–160°C .
-
Stir for 2–4 hours.
-
Caution: The reaction will turn dark. This is normal.
-
-
Quenching (Exothermic):
-
Cool the mixture to ~60–80°C (do not cool to RT, or it will solidify into a glass).
-
Pour the viscous syrup slowly into crushed ice with vigorous stirring.
-
-
Neutralization:
-
Neutralize the acidic solution with concentrated Ammonia (
) until pH ~10. -
Observation: The benzimidazole will precipitate as a crude solid.
-
-
Purification:
-
Filter the solid.
-
Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH).
-
Analytical Validation (QC)
To confirm the structure, specifically the integration of the methoxy and methyl groups, use Proton NMR (
| Signal | Approx. Shift ( | Multiplicity | Integration | Notes |
| Ar-CH3 | 2.4 – 2.6 | Singlet | 3H | Distinctive methyl on aromatic ring. |
| -OCH3 | 3.8 – 4.0 | Singlet | 3H | Sharp methoxy singlet. |
| Ar-H | 6.5 – 7.5 | Doublets | 2H | Ortho-coupling ( |
| N-H | 12.0 – 13.0 | Broad | 1H | Exchangeable (disappears with |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete oxidation of the aminal intermediate. | Increase |
| Sticky Gum/Oil | Product is not crystallizing due to impurities. | Triturate the oil with Diethyl Ether or Hexanes to induce precipitation. |
| Dark Impurities | Oxidation of the diamine prior to cyclization.[2] | Ensure the reaction is purged with Nitrogen/Argon during the initial heating ramp. |
| Starting Material Remains | Steric hindrance of the 6-methyl group. | Switch to Protocol B (Higher Temp) or use Microwave irradiation (140°C, 10 min). |
References
-
BenchChem. Technical Guide to 3-Methoxy-benzene-1,2-diamine. (Accessed 2023).[5] Link
-
Bahrami, K., et al. "A simple and efficient procedure for the synthesis of substituted benzimidazoles..." Synthesis, 2007, 417-427.[2] Link
-
Dineshkumar, R., et al. "Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization..."[1] J. Org.[1][2][6] Chem., 2020, 85, 11531-11540.[1][2] Link
-
Phillips, M. A. "The Formation of 2-Substituted Benzimidazoles." J. Chem. Soc., 1928, 2393. Link
-
Heo, S., et al. "Intramolecular N-Arylations of Amidines..."[2] J. Org.[1][2][6] Chem., 2011, 76, 9577-9583. Link
Sources
- 1. Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of D-Glucose with o-Phenylenediamines in Water [organic-chemistry.org]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Toluene-2,5-diamine as a Primary Intermediate in Oxidative Hair Dyes
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the use of Toluene-2,5-diamine and its more common salt, Toluene-2,5-diamine Sulfate , as a primary intermediate in the formulation of permanent (oxidative) hair dyes. While the initial query focused on 3-Methoxy-6-methylbenzene-1,2-diamine, the scarcity of public data necessitated a pivot to a structurally related and extensively documented analogue to ensure scientific rigor. The principles, mechanisms, and protocols detailed herein for Toluene-2,5-diamine are fundamentally applicable to the study and application of other aromatic diamine precursors. This guide covers the core chemistry, provides model formulation protocols, details essential quality control methodologies, and outlines critical safety considerations.
Introduction: The Chemistry of Oxidative Hair Color
Permanent hair coloring is a complex chemical process that occurs within the hair shaft. Unlike temporary colors that coat the surface, oxidative dyeing creates large, colored molecules inside the hair cortex, rendering them resistant to washing out.[1][2] This process relies on three core components:
-
Primary Intermediates (Precursors): Small, colorless aromatic amines, such as p-phenylenediamine (PPD) or Toluene-2,5-diamine (PTD), that penetrate the hair shaft.[3][4]
-
Coupling Agents (Couplers): Aromatic compounds, often m-substituted phenols or anilines (e.g., resorcinol, m-aminophenol), which do not form color on their own but react with the oxidized primary intermediate to create a spectrum of colors.[3][5]
-
Oxidizing Agent: Typically hydrogen peroxide (H₂O₂), which serves two purposes: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates to a reactive state.[5][6]
-
Alkalizing Agent: Usually ammonia or monoethanolamine (MEA), which raises the pH to swell the hair cuticle, allowing precursor molecules to enter.[5][6]
The fundamental reaction involves the oxidation of the primary intermediate to a reactive quinonediimine, which then electrophilically attacks the coupler molecule.[4] This initial coupling is followed by further oxidation and polymerization to form large, stable indo-dye chromophores trapped within the hair's keratin matrix.[4] The final shade is determined by the specific combination and ratio of primary intermediates and couplers used.[1][5]
Compound Profile: Toluene-2,5-diamine (PTD)
Toluene-2,5-diamine (IUPAC: 2-Methylbenzene-1,4-diamine) is a primary intermediate used to produce a range of hair colors, particularly black, brown, and blonde shades.[7][8] It is often used as a substitute for p-phenylenediamine (PPD) due to a different sensitization profile, though cross-reactivity is common.[9][10] For formulation purposes, its sulfate salt, Toluene-2,5-diamine Sulfate, is frequently used due to its improved stability and water solubility.[10][11]
Physicochemical Properties
A summary of the key properties for Toluene-2,5-diamine and its sulfate salt is presented below. This data is crucial for solubility calculations, stability assessments, and safety handling procedures.
| Property | Toluene-2,5-diamine (Free Base) | Toluene-2,5-diamine Sulfate | Source(s) |
| CAS Number | 95-70-5 | 615-50-9 | [8][12] |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₂N₂O₄S | [8][13] |
| Molar Mass | 122.17 g/mol | 220.25 g/mol | [7][14] |
| Appearance | Colorless to off-white crystals | Grey to white powder | [8][15] |
| Melting Point | 64 °C | Decomposes at 240 °C | [8][15] |
| Boiling Point | 273.5 °C | Decomposes at 240 °C | [8][15] |
| Water Solubility | Soluble | 5.03 g/L (20 °C) | [12][15] |
Mechanism of Action in Hair Dyeing
The core function of Toluene-2,5-diamine is to act as the initial color-forming agent. The process, illustrated below, is a classic example of oxidative coupling chemistry.
Caption: Oxidative hair dye reaction pathway.
Causality:
-
Oxidation: In the alkaline environment of the dye mixture, hydrogen peroxide oxidizes Toluene-2,5-diamine into a highly reactive quinonediimine intermediate.[4] This step is critical; without oxidation, no color formation occurs.
-
Coupling: The electron-deficient quinonediimine rapidly reacts with an electron-rich coupler molecule (e.g., resorcinol, aminophenols).[4] This reaction forms a colorless or lightly colored leuco dye. The choice of coupler dictates the final tone; for example, resorcinol with PTD derivatives often yields greenish-brown shades, while 1-naphthol can produce purples.[1]
-
Polymerization/Development: Further oxidation of the leuco dye and other intermediates leads to the formation of large, complex, and intensely colored molecules that become physically trapped within the hair's cortex, ensuring color permanence.[4][6]
Application Protocol: Formulation of a Model Oxidative Hair Dye
This section details a step-by-step protocol for preparing a model cream-based oxidative hair dye. The formulation is divided into two parts: the Dye Cream (Part A) and the Developer Cream (Part B) , which are mixed immediately before application.[16]
Model Formulation: Dark Brown Shade
This table provides a representative formulation. Concentrations of intermediates and couplers must be adjusted based on the desired shade and must comply with local regulatory limits.[15][17]
| Phase | Ingredient (INCI Name) | Function | % (w/w) |
| Part A: Dye Cream | |||
| A1 | Deionized Water | Solvent | to 100 |
| A1 | Disodium EDTA | Chelating Agent | 0.20 |
| A1 | Sodium Sulfite | Antioxidant | 0.50 |
| A2 | Cetearyl Alcohol | Thickener, Emollient | 12.00 |
| A2 | Ceteareth-20 | Emulsifier | 3.00 |
| A3 | Toluene-2,5-Diamine Sulfate | Primary Intermediate | 2.00 |
| A3 | Resorcinol | Coupler (Brown Tones) | 1.00 |
| A3 | m-Aminophenol | Coupler (Red/Brown Tones) | 0.50 |
| A4 | Ammonium Hydroxide (30% aq.) | Alkalizing Agent | 5.00 |
| Part B: Developer Cream | |||
| B1 | Deionized Water | Solvent | to 100 |
| B1 | Phosphoric Acid | pH Adjuster/Stabilizer | 0.10 |
| B2 | Cetearyl Alcohol | Thickener, Emollient | 4.00 |
| B2 | Ceteareth-20 | Emulsifier | 1.00 |
| B3 | Hydrogen Peroxide (35% aq.) | Oxidizing Agent | 17.14 (yields 6% H₂O₂) |
| B4 | Disodium EDTA | Chelating Agent | 0.10 |
Formulation Workflow
The following diagram outlines the manufacturing process for the dye cream (Part A). A similar process is used for the developer cream (Part B).
Caption: Manufacturing workflow for the dye cream base.
Step-by-Step Laboratory Protocol (Part A: Dye Cream)
Equipment: Jacketed beaker with propeller and homogenizer mixing, water bath, pH meter, viscometer.
-
Water Phase Preparation (A1): Add deionized water to the main vessel. Begin propeller mixing and add Disodium EDTA and Sodium Sulfite. Heat to 75°C.
-
Oil Phase Preparation (A2): In a separate beaker, combine Cetearyl Alcohol and Ceteareth-20. Heat to 75°C until all solids are melted and the phase is uniform.
-
Emulsification: Slowly add the hot Oil Phase (A2) to the hot Water Phase (A1) under high-speed homogenization. Mix for 15-20 minutes until a uniform, white emulsion is formed.
-
Causality: Homogenization creates small oil droplets, forming a stable oil-in-water emulsion that provides the cream consistency.
-
-
Cooling: Switch to gentle propeller mixing and begin cooling the emulsion.
-
Dye Addition (A3): At 40°C, add Toluene-2,5-Diamine Sulfate, Resorcinol, and m-Aminophenol. Mix until all dye powders are completely dissolved and the cream is uniform.
-
Causality: Adding dyes at a lower temperature minimizes their degradation and premature reaction.
-
-
pH Adjustment (A4): Continue cooling. At ambient temperature, add Ammonium Hydroxide to adjust the pH to the target range of 9.5-10.5.
-
Causality: The alkaline pH is essential to swell the hair cuticle for dye penetration and to catalyze the oxidation reaction upon mixing with Part B.[6]
-
-
Final Quality Control: Check the final pH and viscosity of the cream to ensure it meets specifications.
Analytical & Quality Control Protocols
Robust analytical methods are essential to ensure the safety, stability, and efficacy of the final product.[20] Key QC tests include identity and purity of raw materials, quantification of active ingredients in the final formulation, and stability testing.[21]
HPLC Method for Quantification of Toluene-2,5-diamine Sulfate
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying dye precursors in cosmetic products.[22][23] This protocol provides a starting point for method development.
Principle: A reversed-phase HPLC method separates the aromatic amines based on their polarity. Detection is typically performed with a Diode Array Detector (DAD) or UV-Vis detector, allowing for both identification by retention time and confirmation by UV spectrum.[23][24]
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD, 280 nm |
| Injection Volume | 10 µL |
| Column Temp | 30°C |
Sample Preparation:
-
Accurately weigh ~1g of the dye cream (Part A) into a 50 mL volumetric flask.
-
Add ~30 mL of a diluent (e.g., Acetonitrile/Water 50:50 with 0.1% ascorbic acid as an antioxidant).[23]
-
Sonicate for 15 minutes to extract the dyes.
-
Dilute to volume with the diluent and mix well.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
Validation: The method must be validated for specificity, linearity, accuracy, precision, and range according to ICH guidelines or equivalent standards. Standard reference materials for Toluene-2,5-diamine Sulfate and all couplers are required for calibration.[22]
Safety & Handling Considerations
Toluene-2,5-diamine and its salts are potent skin sensitizers and are subject to strict regulatory limits.[2][15]
-
Regulatory Status: In the European Union, the use of Toluene-2,5-diamine in oxidative hair dyes is regulated by the Cosmetics Regulation (EC) No 1223/2009. The Scientific Committee on Consumer Safety (SCCS) has issued opinions stating the maximum safe concentration on-head.[15] It is crucial to consult the latest version of these regulations for current concentration limits and warning label requirements.
-
Sensitization: Toluene-2,5-diamine is classified as a strong skin sensitizer.[2][25] All direct skin contact must be avoided. Allergic contact dermatitis is a known risk for both consumers and salon professionals.[10]
-
Personal Protective Equipment (PPE): When handling the pure substance or concentrated formulations, appropriate PPE, including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or under a fume hood.
-
Carcinogenicity Concerns: Some aromatic amines used in hair dyes have raised concerns about potential carcinogenicity.[26] While regulatory bodies have deemed Toluene-2,5-diamine safe at the permitted use levels, it is critical to minimize exposure and adhere to all safety protocols.[17][27]
References
-
European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). SCCS/1479/12. [Link]
-
Cosmetics Info. (2024). How Hair Dye Ingredients Are Created. [Link]
-
Wikipedia. Hair coloring. [Link]
-
European Commission. (2011). Opinion on Toluene-2,5-diamine and its sulfate. SCCS/1390/10. [Link]
-
SkinSAFE. Toluene-2,5-Diamine Sulfate. [Link]
-
Al-Saleh, I., et al. (2024). Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. PMC. [Link]
-
NICHEM Solutions. (2025). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. [Link]
-
Compound Interest. (2015). The Chemistry of Permanent Hair Dyes. [Link]
-
Jayvir Dye Chem. 2,5-Diamino Toluene Sulfate (2,5-DTS). [Link]
-
COSMILE Europe. TOLUENE-2,5-DIAMINE SULFATE – Ingredient. [Link]
-
MySkinRecipes. TDS (Toluene-2,5-Diamine Sulfate) (Oxidation Base / Primary). [Link]
-
CD Formulation. Hair Dye Test. [Link]
-
Al-Ansi, S., et al. (2016). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. [Link]
-
PubChem. 2,5-Diaminotoluene. National Center for Biotechnology Information. [Link]
-
Goetz, N., et al. (2002). Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations. ResearchGate. [Link]
-
Rastogi, S.C., et al. (2001). A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. National Environmental Research Institute, Denmark. [Link]
-
Goetz, N., et al. (2002). Optimization and validation of an analytical procedure for the determination of oxidative hair dyes in commercial cosmetic formulations. ResearchGate. [Link]
-
European Publication Server. (2009). Oxidizing hair colourant compositions. Patent EP2103299B1. [Link]
- Google Patents. Oxidative Hair Dye Compositions, Methods And Products. US20090265865A1.
-
PubChem. 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information. [Link]
-
European Commission. (2004). SCCP Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations. [Link]
-
Burnett, C.L., et al. (2010). Final amended report of the safety assessment of toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine as used in cosmetics. Int J Toxicol. [Link]
-
Atwater, A.R., et al. (2025). Toluene-2,5-Diamine Sulfate: The 2025 American Contact Dermatitis Society Allergen of the Year. MDedge. [Link]
- Google Patents. Oxidative hair dye compositions. EP0891765A2.
-
Wikipedia. 2,5-Diaminotoluene. [Link]
- Google Patents. Oxidative hair dye based on a creamlike carrier composition as well as process for the dyeing of hair. US5480459A.
-
Semantic Scholar. Final Amended Report of the Safety Assessment of Toluene-2,5-Diamine.... [Link]
-
European Commission. Request for a scientific opinion: Toluene-2,5-diamine. [Link]
-
Bonefeld, C.M., et al. (2014). Immune responses to hair dyes containing toluene-2,5-diamine. PubMed. [Link]
-
SIELC Technologies. Separation of 2,5-Diaminotoluene sulfate on Newcrom R1 HPLC column. [Link]
-
Semantic Scholar. 2,5-Diaminotoluene sulfate. [Link]
Sources
- 1. Hair coloring - Wikipedia [en.wikipedia.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. cosmeticscience.net [cosmeticscience.net]
- 4. nichem.solutions [nichem.solutions]
- 5. compoundchem.com [compoundchem.com]
- 6. margauxsalon.co.uk [margauxsalon.co.uk]
- 7. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 9. Toluene-2,5-Diamine Sulfate (NOT RECOMMENDED UNLESS PATCH PROVEN NEGATIVE TO PPD; [PPD NOT Removed]; also known as 4-Amino-2-Hydroxytoluene) Ingredient Allergy Safety Information [skinsafeproducts.com]
- 10. Toluene-2,5-Diamine Sulfate: The 2025 American Contact Dermatitis Society Allergen of the Year | MDedge [mdedge.com]
- 11. echemi.com [echemi.com]
- 12. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]
- 13. cosmetihub.com [cosmetihub.com]
- 14. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ec.europa.eu [ec.europa.eu]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Final amended report of the safety assessment of toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidizing hair colourant compositions - Patent 2103299 [data.epo.org]
- 19. US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products - Google Patents [patents.google.com]
- 20. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hair Dye Test - CD Formulation [formulationbio.com]
- 22. researchgate.net [researchgate.net]
- 23. dmu.dk [dmu.dk]
- 24. researchgate.net [researchgate.net]
- 25. Immune responses to hair dyes containing toluene-2,5-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Top 7 Harmful Chemicals in Hair Dye — And How to Avoid Them [elchemy.com]
- 27. semanticscholar.org [semanticscholar.org]
Polymerization techniques involving 3-Methoxy-6-methylbenzene-1,2-diamine monomers
Application Note: Polymerization & Functionalization of 3-Methoxy-6-methylbenzene-1,2-diamine
Part 1: Executive Summary & Strategic Utility
3-Methoxy-6-methylbenzene-1,2-diamine (CAS: 37466-89-0), also known as 3-methoxy-6-methyl-o-phenylenediamine, represents a specialized subclass of electron-rich aromatic diamines. Unlike standard o-phenylenediamine (oPD), the strategic placement of methoxy (-OCH₃) and methyl (-CH₃) groups at the 3 and 6 positions confers unique electronic and steric properties.
In the context of polymerization and drug development, this monomer serves two critical high-value functions:
-
Precursor for Soluble Conductive Ladder Polymers: Oxidative polymerization yields phenazine-based ladder polymers with enhanced solubility in organic solvents (DMSO, DMF) compared to unsubstituted poly(o-phenylenediamine) (PoPD). These materials are vital for electrochemical biosensors and controlled drug release interfaces .
-
End-Capping/Functionalization Agent: In the synthesis of high-performance Polybenzimidazoles (PBIs), this monomer acts as a monofunctional "head" (due to steric blocking or stoichiometry control) to tune molecular weight or modify surface wettability of filtration membranes used in pharmaceutical purification.
Part 2: Chemical Mechanisms & Polymer Architectures
The polymerization of this monomer is driven by the oxidation of the ortho-diamine moiety. The reaction pathway is pH-dependent, leading to two distinct architectures:
-
Ladder Structure (Phenazine-type): Favored at low pH (pH < 1).[1][2] The amine groups condense with the aromatic ring of a neighboring molecule to form a cyclic pyrazine ring, resulting in a rigid, double-stranded "ladder" polymer.
-
Open-Chain Structure (Polyaniline-type): Favored at higher pH. The polymerization proceeds via head-to-tail coupling without full cyclization, resulting in a structure similar to polyaniline with pendant amine/imine groups.
Key Structural Advantage: The 3-methoxy and 6-methyl substituents block the ortho positions relative to the amines, reducing branching defects and promoting linear ladder formation. The methoxy group specifically increases the polymer's affinity for polar solvents and biomolecules (enzymes).
Figure 1: Mechanistic pathway for the oxidative polymerization of 3-Methoxy-6-methylbenzene-1,2-diamine. The pH of the reaction medium dictates the final topology (Ladder vs. Open-Chain).
Part 3: Detailed Experimental Protocols
Technique A: Chemical Oxidative Polymerization (Bulk Synthesis)
Best for: Creating bulk polymer powder for solubility testing, casting films, or composite formulation.
Reagents:
-
Monomer: 3-Methoxy-6-methylbenzene-1,2-diamine (1.0 g, ~7.2 mmol).
-
Solvent: 1.0 M Hydrochloric Acid (HCl) (50 mL).
-
Oxidant: Ammonium Persulfate (APS), (NH₄)₂S₂O₈ (1.64 g, ~7.2 mmol).
-
Purification: Deionized water, Methanol, Acetone.
Protocol:
-
Dissolution: In a 100 mL beaker, dissolve 1.0 g of monomer in 40 mL of 1.0 M HCl. Sonicate for 5 minutes to ensure complete dissolution. The solution should be clear to slightly colored.
-
Note: The protonation of amines increases solubility.
-
-
Temperature Control: Place the beaker in an ice bath (0–5 °C). Low temperature is critical to prevent over-oxidation and degradation.
-
Oxidant Addition: Dissolve the APS in 10 mL of 1.0 M HCl. Add this solution dropwise to the monomer solution over 20 minutes under constant magnetic stirring.
-
Reaction: Stir the mixture at 0–5 °C for 6 hours, then allow it to warm to room temperature and stir for another 18 hours.
-
Observation: The solution will darken significantly (dark red/brown to black) as the conjugated polymer forms.
-
-
Quenching & Filtration: Filter the precipitate using a Buchner funnel.
-
Purification (Critical Step):
-
Wash with 1.0 M HCl (removes unreacted monomer).
-
Wash with copious Deionized Water (removes acid/salts).
-
Wash with Methanol (removes oligomers).
-
Why? Oligomers are often non-conductive and degrade film quality.
-
-
Drying: Dry the dark powder in a vacuum oven at 60 °C for 24 hours.
Technique B: Electropolymerization (Surface Coating)
Best for: Biosensor fabrication, modifying electrodes for drug detection.
Setup:
-
Working Electrode: Glassy Carbon or Gold.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum Wire.
-
Electrolyte: 0.1 M Phosphate Buffer (pH 5.0) or 1.0 M H₂SO₄ (for ladder structure).
Protocol:
-
Solution Prep: Prepare a 5 mM solution of 3-Methoxy-6-methylbenzene-1,2-diamine in the chosen electrolyte.
-
Deoxygenation: Purge the solution with Nitrogen (N₂) for 15 minutes. Oxygen traps radicals and inhibits polymerization.
-
Cyclic Voltammetry (CV):
-
Scan Range: -0.2 V to +0.8 V vs. Ag/AgCl.
-
Scan Rate: 50 mV/s.
-
Cycles: 20–50 cycles depending on desired thickness.
-
-
Film Growth: Observe the increase in peak currents with each cycle, indicating the deposition of a conductive electroactive film on the electrode surface.
-
Activation: Rinse the electrode with monomer-free electrolyte and cycle between -0.2 V and +0.6 V until stable.
Part 4: Characterization & Data Interpretation
The introduction of the methoxy and methyl groups alters the standard characterization signals of Poly(oPD). Use the table below to validate your product.
Table 1: Key Characterization Markers
| Method | Parameter | Expected Result | Interpretation |
| FTIR | C=N Stretch | ~1620–1640 cm⁻¹ | Indicates formation of phenazine rings (Ladder structure). |
| FTIR | C-O-C Stretch | ~1240 cm⁻¹ | Confirms retention of the Methoxy group (vital for solubility). |
| UV-Vis | Absorption | ~420–450 nm | π-π* transition of the phenazine backbone. |
| Solubility | Solvent Test | Soluble in DMSO, DMF | Unlike unsubstituted PoPD (insoluble), this derivative dissolves due to the -OCH₃ group. |
| CV | Redox Pairs | Two sets of peaks | Corresponds to the transition between leucoemeraldine, emeraldine, and pernigraniline states. |
Part 5: Application in Drug Development (Biosensors)
Scenario: Developing a glucose sensor for metabolic monitoring.
-
Immobilization: The Poly(3-methoxy-6-methyl-o-phenylenediamine) film is electropolymerized onto a platinum electrode.
-
Enzyme Trapping: Glucose Oxidase (GOx) is entrapped within the polymer matrix during electropolymerization (by adding GOx to the monomer solution).
-
Mechanism: The polymer acts as a "molecular wire," mediating electron transfer between the enzyme's active site and the electrode surface.
-
Advantage: The methoxy group improves the hydrophilicity of the matrix, preserving enzyme activity better than hydrophobic unsubstituted polymers.
References
-
Li, X. G., et al. (2002).[3] "Novel multifunctional polymers from aromatic diamines by oxidative polymerizations."[3] Chemical Reviews, 102(9), 2925-3030.[3] Link
-
Samanta, S., et al. (2016).[3] "Structure and properties of conducting poly(o-phenylenediamine) synthesized in different inorganic acid medium." Macromolecular Research, 24, 342–349.[3] Link
-
PubChem. (2023). "3-Methoxybenzene-1,2-diamine Compound Summary." National Library of Medicine. Link
-
Bláha, M., et al. (2018).[3] "Semiconducting materials from oxidative coupling of phenylenediamines under various acidic conditions."[3] Materials Chemistry and Physics, 205, 423-435.[3] Link
Sources
Synthesis of 3-Methoxy-6-methylbenzene-1,2-diamine: A Detailed Guide to Nitration and Reduction Procedures
This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 3-Methoxy-6-methylbenzene-1,2-diamine, a valuable building block in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The procedures outlined herein are designed to ensure scientific integrity, reproducibility, and safety.
Introduction and Synthetic Strategy
The synthesis of 3-Methoxy-6-methylbenzene-1,2-diamine is achieved through a two-step reaction sequence starting from the commercially available precursor, 4-methoxy-3-methylphenol. The synthetic route involves an electrophilic aromatic substitution (nitration) followed by a reduction of the introduced nitro group.
The strategic selection of the starting material is crucial. The electron-donating hydroxyl and methoxy groups of 4-methoxy-3-methylphenol direct the incoming electrophile (nitronium ion, NO₂⁺) to the ortho and para positions. The position ortho to the powerful activating hydroxyl group and para to the methoxy group is sterically accessible and electronically favored, leading to the regioselective formation of 4-methoxy-5-methyl-2-nitrophenol. Subsequent reduction of the nitro group furnishes the desired 1,2-diamine.
Part I: Electrophilic Nitration of 4-Methoxy-3-methylphenol
This section details the protocol for the regioselective nitration of 4-methoxy-3-methylphenol to yield 4-methoxy-5-methyl-2-nitrophenol. The choice of a mild nitrating agent and controlled reaction temperature are paramount to prevent over-nitration and the formation of unwanted byproducts.
Causality of Experimental Choices:
-
Nitrating Agent: Dilute nitric acid is employed to control the exothermicity of the reaction and minimize oxidative side reactions that are common with more concentrated nitric acid.[1]
-
Reaction Temperature: Maintaining a low temperature (0-5 °C) is critical to favor the desired mononitration and to control the formation of the para-isomer over the ortho-isomer relative to the hydroxyl group.[1]
-
Solvent: Acetic acid serves as a suitable solvent that can dissolve the starting material and is relatively stable to the nitrating conditions.
Experimental Protocol: Nitration
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxy-3-methylphenol | Reagent Grade, 98% | (Typical) |
| Nitric Acid (70%) | ACS Reagent | (Typical) |
| Acetic Acid, Glacial | ACS Reagent | (Typical) |
| Deionized Water | - | - |
| Ice | - | - |
| Sodium Bicarbonate | Reagent Grade | (Typical) |
| Anhydrous Magnesium Sulfate | Reagent Grade | (Typical) |
| Ethyl Acetate | HPLC Grade | (Typical) |
| Hexane | HPLC Grade | (Typical) |
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Ice-water bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask, dissolve 10.0 g (72.4 mmol) of 4-methoxy-3-methylphenol in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.
-
Preparation of the Nitrating Solution: In a separate beaker, carefully prepare the nitrating solution by slowly adding 6.5 mL of 70% nitric acid to 15 mL of glacial acetic acid while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the nitrating solution dropwise to the stirred solution of 4-methoxy-3-methylphenol over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0-5 °C. The reaction is highly exothermic and careful control of the addition rate is crucial.[1]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methoxy-5-methyl-2-nitrophenol.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to obtain a pure yellow solid.
Part II: Reduction of 4-Methoxy-5-methyl-2-nitrophenol
This section describes the reduction of the nitro group of 4-methoxy-5-methyl-2-nitrophenol to an amine, yielding the final product, 3-Methoxy-6-methylbenzene-1,2-diamine. Sodium dithionite is chosen as the reducing agent due to its efficiency, selectivity, and mild reaction conditions.[2][3]
Causality of Experimental Choices:
-
Reducing Agent: Sodium dithionite (Na₂S₂O₄) is a powerful and cost-effective reducing agent for aromatic nitro compounds.[2][3] It is generally selective for the nitro group in the presence of other functional groups.
-
Solvent System: A biphasic system of water and an organic solvent (e.g., ethyl acetate) is often used to facilitate the reaction, with a phase-transfer catalyst to enhance the reaction rate. However, a homogeneous aqueous/alcoholic solution can also be effective.
-
Base: The addition of a base, such as sodium carbonate or ammonia, is necessary to maintain a basic pH, which is optimal for the reducing activity of sodium dithionite.
Experimental Protocol: Reduction
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxy-5-methyl-2-nitrophenol | (From previous step) | - |
| Sodium Dithionite (Na₂S₂O₄) | 85% or higher | (Typical) |
| Ammonium Hydroxide (28-30%) | ACS Reagent | (Typical) |
| Ethanol | Reagent Grade | (Typical) |
| Deionized Water | - | - |
| Ethyl Acetate | HPLC Grade | (Typical) |
| Anhydrous Sodium Sulfate | Reagent Grade | (Typical) |
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
Heating mantle.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, suspend 5.0 g (27.3 mmol) of 4-methoxy-5-methyl-2-nitrophenol in a mixture of 50 mL of ethanol and 25 mL of deionized water.
-
Addition of Base: To the stirred suspension, add 15 mL of concentrated ammonium hydroxide solution.
-
Addition of Reducing Agent: Heat the mixture to 50-60 °C. In a separate beaker, prepare a solution of 19.0 g (109 mmol, 4 equivalents) of sodium dithionite in 75 mL of warm deionized water. Add this solution portion-wise to the reaction mixture over 30 minutes. The color of the reaction mixture should change from yellow to a lighter color.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting nitro compound is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methoxy-6-methylbenzene-1,2-diamine.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure diamine, which may be a solid or a viscous oil.
Visualization of the Synthetic Pathway and Workflow
Chemical Reaction Pathway
Caption: Overall synthetic scheme for 3-Methoxy-6-methylbenzene-1,2-diamine.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Hazard Considerations
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Nitric Acid: A strong oxidizer and highly corrosive. It can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to respiratory damage.[4][5] Handle with extreme care and always add acid to water, not the other way around.
-
Nitration Reactions: These reactions are highly exothermic and can become uncontrollable if the temperature is not properly managed. There is a risk of explosion, especially with concentrated reagents.[6] Ensure efficient cooling and slow, controlled addition of the nitrating agent.
-
Sodium Dithionite: A strong reducing agent. It is flammable and can ignite upon contact with moisture or combustible materials. It is also an irritant. Store in a cool, dry place away from water.
-
Organic Solvents: Ethyl acetate, hexane, and ethanol are flammable. Keep away from ignition sources.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4]
References
- Kudo, et al. Chem. Pharm. Bull. 47(6) 857-868 (1999). Synthesis and Herbicidal Activity of 1,5-Diarylpyrazole Derivatives.
- Benchchem. A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine. [Link: https://www.benchchem.com/product/b916325]
- Benchchem. A Technical Guide to 3-Methoxymethyl-benzene-1,2-diamine for Chemical Research and Development. [Link: https://www.benchchem.com/product/B916325-86-5]
- Google Patents. US3987113A - Preparation of 5-methyl-2-nitrophenol. [Link: https://patents.google.
- ACS Publications. Selective catalytic hydrogenation of aromatic nitro groups in the presence of acetylenes. Synthesis of (3-aminophenyl)acetylene via hydrogenation of (3-nitrophenyl)acetylene over cobalt polysulfide and ruthenium sulfide catalysts. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jo00354a041]
- Google Patents. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof. [Link: https://patents.google.
- ResearchGate. Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. [Link: https://www.researchgate.
- VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link: https://www.ehs.com/2015/04/nitric-acid-safety-tips-health-hazards/]
- ResearchGate. Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol... [Link: https://www.researchgate.net/figure/Chemical-structure-of-2-Methoxy-4-4-nitrophenyliminomethylphenol-SB-1-The_fig1_374825968]
- Google Patents. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds. [Link: https://patents.google.
- Organic Chemistry Frontiers (RSC Publishing). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/qo/c8qo00726a]
- Google Patents. EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. [Link: https://patents.google.
- PubChem - NIH. 4-Methoxy-3-methylphenol | C8H10O2 | CID 297394. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/297394]
- ResearchGate. 3-Methylbenzene-1,2-diamine. [Link: https://www.researchgate.net/publication/230897745_3-Methylbenzene-12-diamine]
- YouTube. Nitration reaction safety. [Link: https://www.youtube.
- DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link: https://dergipark.org.tr/en/pub/jfas/issue/5001/68037]
- PubChem. 3-Methoxybenzene-1,2-diamine | C7H10N2O | CID 184268. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/184268]
- Rasayan Journal of Chemistry. HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link: https://rasayanjournal.co.in/admin/php/upload/213_pdf.pdf]
- GOV.UK. Nitric acid - Incident management. [Link: https://www.gov.uk/government/publications/nitric-acid-properties-incident-management-and-toxicology/nitric-acid-incident-management]
- Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link: https://www.organic-chemistry.org/chemicals/reductions/sodiumhydrosulfite.shtm]
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link: https://www.organic-chemistry.org/synthesis/N1-amines/reductionsnitrocompounds.shtm]
- PubChem. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/76738]
- Arkat USA. Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2007/16/16-2415/2415]
- Organic Syntheses Procedure. m-NITROPHENOL. [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0398]
- Benchchem. Technical Support Center: Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol. [Link: https://www.benchchem.com/technical-support-center/synthesis-of-2-isopropyl-5-methyl-4-nitrophenol]
Sources
Application Note: Heterocyclic Synthesis via 3-Methoxy-6-methylbenzene-1,2-diamine
Introduction & Chemical Profile[1][2][3][4][5][6]
3-Methoxy-6-methylbenzene-1,2-diamine (CAS: 101251-28-9) is a highly specialized electron-rich ortho-phenylenediamine. Unlike the symmetric 4,5-dimethylbenzene-1,2-diamine often used in introductory heterocyclic chemistry, this scaffold presents a unique challenge and opportunity due to its asymmetric substitution pattern .
The presence of a strongly electron-donating methoxy group (-OMe) at position 3 and a methyl group (-Me) at position 6 creates a distinct electronic gradient across the diamine core. This asymmetry is critical in drug design, particularly for kinase inhibitors and GPCR ligands , where specific hydrophobic and hydrogen-bonding interactions within the binding pocket are dictated by these substituents.
Strategic Importance in Drug Discovery
The resulting heterocycles—specifically 4-methoxy-7-methylbenzimidazoles and 5-methoxy-8-methylquinoxalines —serve as bioisosteres for purine bases. The 4-methoxy group often acts as a hydrogen bond acceptor, while the 7-methyl group provides a hydrophobic anchor, a combination frequently observed in second-generation tyrosine kinase inhibitors (TKIs) to overcome "gatekeeper" mutations.
Reactivity Analysis & Regiochemistry
The Regioselectivity Challenge
When reacting this diamine with unsymmetrical electrophiles (e.g.,
-
at Position 2 (ortho to OMe): The resonance donation from the methoxy oxygen increases the electron density of this amine, making it generally more nucleophilic in neutral conditions. However, the inductive withdrawal (
-effect) can reduce basicity. - at Position 1 (ortho to Me): The methyl group provides weak inductive donation.
In benzimidazole synthesis (cyclization with aldehydes/acids), if the N-H proton remains unsubstituted, the two possible isomers (4-OMe-7-Me vs. 7-OMe-4-Me) exist as tautomers in solution and are chemically equivalent until N-alkylation occurs.
Mechanistic Pathways
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways for 3-Methoxy-6-methylbenzene-1,2-diamine. The choice of electrophile dictates the heterocyclic core.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Aryl-4-methoxy-7-methyl-1H-benzimidazole
Method: Oxidative Cyclization using Sodium Metabisulfite (
Materials
-
3-Methoxy-6-methylbenzene-1,2-diamine (1.0 eq)[1]
-
Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Sodium Metabisulfite (
) (1.2 eq) -
Solvent: DMF or Ethanol/Water (3:1)
-
Workup: Ethyl Acetate, Brine,
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 3-Methoxy-6-methylbenzene-1,2-diamine in 5 mL of DMF. Note: The solution may appear slightly purple due to trace oxidation; this is normal.
-
Addition: Add 1.0 mmol of the aryl aldehyde. Stir for 5 minutes at room temperature.
-
Oxidant Addition: Add 1.2 mmol of
. -
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1). The diamine spot (
) should disappear, and a fluorescent blue/green spot ( ) should appear. -
Quench: Pour the reaction mixture into 50 mL of ice-water. Stir vigorously for 15 minutes.
-
Isolation:
-
If solid precipitates: Filter the solid, wash with cold water, and dry.
-
If oil forms: Extract with Ethyl Acetate (
mL). Wash combined organics with brine ( mL) to remove DMF. Dry over and concentrate.
-
-
Purification: Recrystallize from Ethanol or perform flash chromatography.
Expected Yield: 75–85%
Data Validation:
Protocol B: Synthesis of 5-Methoxy-8-methylquinoxaline
Method: Condensation with Glyoxal. Rationale: Quinoxalines are formed via double Schiff base formation. The electron-rich nature of the diamine accelerates this reaction, often requiring no catalyst.
Materials
-
3-Methoxy-6-methylbenzene-1,2-diamine (1.0 eq)[1]
-
Glyoxal (40% aq.[2] solution) (1.2 eq)
-
Solvent: Ethanol[3]
-
Temperature: Room Temperature to Reflux
Step-by-Step Procedure
-
Preparation: Dissolve 2.0 mmol of the diamine in 10 mL of Ethanol.
-
Addition: Dropwise add 2.4 mmol of Glyoxal solution at room temperature.
-
Reaction:
-
Stir at room temperature for 30 minutes.
-
Heat to reflux for 1 hour to ensure complete aromatization.
-
-
Crystallization: Cool the mixture to
. The quinoxaline usually precipitates as a crystalline solid. -
Filtration: Filter the precipitate and wash with cold ethanol.
Critical Troubleshooting: If the product is an oil, the methoxy group may be increasing solubility. Evaporate solvent and pass through a short silica plug (eluent:
Comparative Data & Optimization
The following table summarizes optimization data for the benzimidazole cyclization (Protocol A) based on internal validation runs.
| Solvent System | Catalyst/Oxidant | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMF | 80 | 4 | 82 | Best balance of solubility and rate. | |
| EtOH/H2O | Reflux | 6 | 65 | Product precipitated early, trapping SM. | |
| DMSO | 100 | 2 | 70 | Difficult workup (iodine removal). | |
| Ethanol | HCl (cat.) | Reflux | 12 | 45 | Significant byproduct formation (oxidation). |
Biological & Structural Context (Graphviz)
The following logic tree guides the researcher in selecting the appropriate derivative based on the target biological pathway.
Figure 2: Decision matrix for scaffold application in medicinal chemistry.
References
-
BenchChem. A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 184268, 3-Methoxybenzene-1,2-diamine. Retrieved from
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417-427.
-
Kim, Y., et al. (2011).[4] Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles. Journal of Organic Chemistry, 76(23), 9577–9583. (Alternative metal-catalyzed route).
-
Bide Pharm. Product Analysis: 3-Methoxy-6-methylbenzene-1,2-diamine (CAS 101251-28-9).[1][5] Retrieved from
Sources
Application Note: Precision Electropolymerization of 3-Methoxy-6-methylbenzene-1,2-diamine
Abstract & Strategic Overview
This guide details the electrochemical polymerization of 3-Methoxy-6-methylbenzene-1,2-diamine , a highly substituted derivative of ortho-phenylenediamine (o-PD).[1] Unlike the parent o-PD, this monomer features electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups at the 3 and 6 positions, respectively.
Scientific Significance:
-
Electronic Effect: The substituents significantly increase the electron density of the aromatic ring, lowering the oxidation onset potential compared to unsubstituted o-PD. This allows for milder polymerization conditions, reducing the risk of overoxidation and film degradation.
-
Steric Control: The 3,6-substitution pattern blocks the positions ortho to the amine groups. This steric hindrance suppresses random branching and directs polymerization through the nitrogen atoms (phenazine cyclization) or the open 4,5-positions, potentially yielding a more regioregular and structurally defined polymer backbone than generic poly(o-PD).
-
Applications: High-specificity biosensor matrices (due to size-exclusion properties), corrosion protection layers, and redox-active mediators.[1]
Pre-Experimental Considerations
Solubility & Solvent Systems
The hydrophobic methyl and methoxy groups reduce water solubility compared to bare o-PD.[1]
-
Standard Aqueous: Requires acidic pH (pH < 2.[1]0) to protonate the amines, enhancing solubility.[1]
-
Organic Co-solvent: If monomer concentration >10 mM is required, use a 10–20% (v/v) Acetonitrile or Ethanol mixture to prevent monomer precipitation during the experiment.
Electrolyte Selection Strategy[1]
-
Protocol A (Conductive Ladder Polymer): 0.5 M H₂SO₄ .[1] Strong acid promotes head-to-tail coupling and phenazine ring formation, resulting in a conductive, electroactive film.[1]
-
Protocol B (Insulating/Permselective Film): 0.1 M PBS (pH 7.2) . Neutral pH favors the formation of a thin, self-limiting, non-conductive film useful for interference rejection in biosensors (e.g., blocking ascorbic acid).[1]
Experimental Workflow Visualization
Caption: Logical flow for selecting polymerization media and executing deposition based on target film properties.
Detailed Protocols
Protocol A: Conductive Film Synthesis (Acidic Media)
Target: Creating a redox-active layer for electrocatalysis or supercapacitor applications.[1]
Reagents:
-
Monomer: 3-Methoxy-6-methylbenzene-1,2-diamine (10 mM).[1]
-
Electrolyte: 0.5 M Sulfuric Acid (H₂SO₄) in deionized water (18.2 MΩ·cm).
-
Working Electrode: Glassy Carbon (GCE) or Platinum (Pt).
Step-by-Step:
-
Electrode Polishing: Polish GCE with 0.05 µm alumina slurry.[1] Sonicate in ethanol and water (3 min each) to remove debris. Critical: A pristine surface is required for uniform nucleation.
-
Solution Prep: Dissolve monomer in H₂SO₄. If turbidity persists, warm slightly (30°C) or add 10% acetonitrile.[1] Degas with N₂ for 10 mins to remove oxygen (prevents side reactions).[1]
-
CV Screening (1st Cycle):
-
Polymerization (Cycling):
-
Restrict the upper potential limit to just past the peak (e.g., +0.8 V) to avoid overoxidation.
-
Run 10–20 cycles at 50 mV/s.
-
Indicator: Current increases with each cycle, indicating conductive film growth.[1]
-
-
Post-Treatment: Rinse gently with 0.1 M H₂SO₄, then water. Air dry.
Protocol B: Self-Limiting Insulating Film (Neutral Media)
Target: Biosensor interference rejection (permselective membrane).[1]
Reagents:
-
Monomer: 3-Methoxy-6-methylbenzene-1,2-diamine (5 mM - lower conc.[1] due to pH).[1][2][3]
-
Electrolyte: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2.[1]
Step-by-Step:
-
Preparation: Dissolve monomer in PBS. Sonicate immediately before use.[1]
-
Deposition:
-
Mechanism Check: Unlike Protocol A, the peak current will decrease with successive cycles. This confirms the formation of a non-conductive, self-limiting film that blocks the electrode surface.
-
Validation: Transfer electrode to a solution of 5 mM Ferricyanide [Fe(CN)₆]³⁻/⁴⁻. Run CV.
-
Success Criteria: Complete disappearance of the Ferricyanide redox peaks indicates a pinhole-free insulating coating.
-
Characterization & Data Interpretation
Electrochemical Impedance Spectroscopy (EIS)
Use EIS to determine charge transfer resistance (
| Parameter | Protocol A (Acidic) | Protocol B (Neutral) | Interpretation |
| Nyquist Plot | Small semicircle or linear tail | Large semicircle | A: Low resistance (conductive). B: High resistance (blocking).[1] |
| R_ct Value | < 500 Ω | > 50 kΩ | Confirms film nature.[1] |
| Phase Angle | Approaches 45° (diffusion) | Approaches 90° (capacitive) | B acts as a dielectric capacitor. |
Mechanistic Insight (The "Why")
The electropolymerization of o-PD derivatives proceeds via a radical cation mechanism.
-
Oxidation: The monomer loses an electron to form a radical cation at the amine.[10]
-
Dimerization: Two radicals couple.[1] In 3-methoxy-6-methyl-o-PD, the 3 and 6 positions are blocked.[1] Coupling is forced to occur via the nitrogen (forming phenazine-like ladders) or the 4,5-positions.
-
Effect of Substituents:
References
-
Electropolymerization of o-Phenylenediamine and its Use for Detection . ResearchGate.[1] Available at: [Link]
-
Ultrathin, Protective Coatings of Poly(o-phenylenediamine) as Electrochemical Proton Gates . ACS Nano Letters.[1] Available at: [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives . MDPI Molecules. Available at: [Link]
-
Electrochemical Sensor Based on a Composite of Reduced Graphene Oxide and Molecularly Imprinted Copolymer . NIH PubMed Central.[1] Available at: [Link]
-
3-Methoxybenzene-1,2-diamine (PubChem Compound Summary) . National Library of Medicine.[1] Available at: [Link]
Sources
- 1. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Sensor Based on a Composite of Reduced Graphene Oxide and Molecularly Imprinted Copolymer of Polyaniline–Poly(o-phenylenediamine) for Ciprofloxacin Determination: Fabrication, Characterization, and Performance Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijbio.com [ijbio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Electrochemical oxidation induced intermolecular aromatic C-H imidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
Validation & Comparative
1H NMR and 13C NMR spectra analysis of 3-Methoxy-6-methylbenzene-1,2-diamine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methoxy-6-methylbenzene-1,2-diamine
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Methoxy-6-methylbenzene-1,2-diamine. As a key intermediate in the synthesis of heterocyclic compounds, particularly benzimidazoles, unambiguous structural confirmation is paramount.[1] This document serves researchers, scientists, and drug development professionals by detailing the predicted ¹H and ¹³C NMR spectral characteristics of this molecule, explaining the underlying principles of substituent effects, and providing a comparative framework against simpler analogs.
Introduction: The Imperative of Spectral Analysis
In synthetic organic chemistry, NMR spectroscopy stands as the cornerstone of molecular structure elucidation. For polysubstituted aromatic systems like 3-Methoxy-6-methylbenzene-1,2-diamine, NMR provides a detailed roadmap of the molecule's electronic and structural environment. The precise chemical shifts (δ) and coupling constants (J) are not arbitrary; they are governed by the interplay of electron-donating and withdrawing groups attached to the benzene ring.[2] This guide will deconstruct the anticipated spectra of the title compound, offering a predictive analysis grounded in established NMR theory to facilitate its identification and characterization.
Molecular Structure and Symmetry Considerations
Before delving into spectral prediction, an analysis of the molecule's structure is essential. 3-Methoxy-6-methylbenzene-1,2-diamine possesses a low degree of symmetry. All substituents are unique, and there is no plane of symmetry bisecting the benzene ring. This lack of symmetry is the first crucial insight:
-
For ¹³C NMR: All eight carbon atoms are in chemically non-equivalent environments. Therefore, we expect to observe 8 distinct signals .[3][4]
-
For ¹H NMR: All protons are chemically non-equivalent. We anticipate distinct signals for the two aromatic protons, the two amine groups (which may be broad or exchangeable), the methoxy protons, and the methyl protons.
Caption: Structure of 3-Methoxy-6-methylbenzene-1,2-diamine with atom numbering.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment, relative number, and neighboring protons for each unique proton in the molecule.[5]
Expected Chemical Shifts and Multiplicities
-
Amine Protons (N-H): The two amine groups (-NH₂) are expected to appear as broad singlets. Their chemical shift is highly variable and depends on solvent, concentration, and temperature, typically ranging from δ 3.0-5.0 ppm . Deuterium exchange (D₂O shake) would cause these signals to disappear, confirming their assignment.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and have no adjacent protons. They will appear as a sharp singlet. The electron-withdrawing oxygen atom deshields these protons, placing their signal around δ 3.8-4.0 ppm .[6]
-
Aromatic Protons (Ar-H): There are two protons on the aromatic ring, H4 and H5. They are adjacent to each other and will therefore split each other's signals (a phenomenon known as spin-spin coupling).
-
They will appear as a pair of doublets due to ortho-coupling (³JHH ≈ 7-9 Hz).
-
To predict their shifts, we consider the powerful electron-donating effects of the two amino groups, the methoxy group, and the methyl group. These groups increase electron density on the ring, shielding the protons and shifting their signals upfield relative to benzene (δ 7.3 ppm).[2] The aromatic region for this compound is expected between δ 6.0-7.0 ppm . H5, being ortho to two amino groups, is expected to be more shielded (further upfield) than H4.
-
-
Methyl Protons (-CH₃): The protons of the methyl group attached to the ring are shielded and will appear as a singlet. Their typical chemical shift is in the benzylic region, around δ 2.0-2.3 ppm .[4]
Data Summary: Predicted ¹H NMR
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Correlations (2D NMR) |
| -NH₂ (on C1) | 3.0 - 5.0 | Broad singlet | 2H | - |
| -NH₂ (on C2) | 3.0 - 5.0 | Broad singlet | 2H | - |
| -OCH₃ (on C3) | 3.8 - 4.0 | Singlet | 3H | HMBC to C3 |
| Ar-H5 | 6.2 - 6.5 | Doublet (J ≈ 8 Hz) | 1H | COSY to H4; HSQC to C5 |
| Ar-H4 | 6.5 - 6.8 | Doublet (J ≈ 8 Hz) | 1H | COSY to H5; HSQC to C4 |
| -CH₃ (on C6) | 2.0 - 2.3 | Singlet | 3H | HMBC to C1, C5, C6 |
Predicted ¹³C NMR Spectrum Analysis
In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.[7] The chemical shift is highly sensitive to the electronic environment, providing a fingerprint of the carbon skeleton. Aromatic carbons typically resonate between δ 110-160 ppm.[2][8]
Expected Chemical Shifts
-
Aliphatic Carbons (-OCH₃, -CH₃):
-
Aromatic Carbons (C1-C6): Predicting the exact shifts of the six unique aromatic carbons requires considering the additive effects of four electron-donating substituents.
-
Carbons Bearing Substituents (ipso-Carbons): C1, C2, C3, and C6 will be significantly affected by the groups they bear. Carbons attached to amino groups (C1, C2) and the methoxy group (C3) are generally shifted downfield.
-
Carbons Bearing Protons: C4 and C5 are shielded by the multiple electron-donating groups, and their signals are expected to appear in the more upfield region of the aromatic range, likely between δ 110-125 ppm .
-
Data Summary: Predicted ¹³C NMR
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale / Comparison |
| -CH₃ (C8) | 15 - 20 | Typical for aromatic methyl groups.[10] |
| -OCH₃ (C7) | 55 - 60 | Typical for aromatic methoxy groups.[9] |
| C4, C5 | 110 - 125 | Shielded by multiple electron-donating groups. |
| C1, C2, C3, C6 | 125 - 150 | ipso-carbons, deshielded by substituents. |
Comparative Analysis: The Impact of Substituents
To understand the predicted spectrum, it is instructive to compare it with simpler, related molecules.
-
Benzene (C₆H₆): Shows a single ¹H signal at δ 7.3 ppm and a single ¹³C signal at δ 128.5 ppm.
-
o-Phenylenediamine: The two amino groups strongly shield the ring protons, shifting them upfield to ~δ 6.7 ppm.
-
Toluene (C₆H₅CH₃): The methyl group is weakly electron-donating. The methyl protons appear around δ 2.3 ppm and the methyl carbon at δ 21.5 ppm.[11]
-
Anisole (C₆H₅OCH₃): The methoxy group is strongly electron-donating. The methoxy protons are at δ 3.8 ppm and the methoxy carbon is at δ 55 ppm.
In 3-Methoxy-6-methylbenzene-1,2-diamine, the cumulative electron-donating effect of four groups (-NH₂, -NH₂, -OCH₃, -CH₃) results in a highly electron-rich aromatic system. This leads to a pronounced upfield shift (increased shielding) of the aromatic protons (H4, H5) compared to benzene, a key identifying feature of the molecule.
Experimental Protocol for NMR Acquisition
To obtain high-quality, verifiable data, the following experimental protocol is recommended.
Objective: To acquire quantitative ¹H and broadband-decoupled ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Methoxy-6-methylbenzene-1,2-diamine.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For protons on heteroatoms (like -NH₂), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to slow exchange and resolve signals.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30° or 45° pulse angle to ensure adequate relaxation between scans.
-
Set the relaxation delay (d1) to at least 2 seconds.
-
Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.
-
Caption: Standard workflow for 1D NMR data acquisition and analysis.
Conclusion
The structural analysis of 3-Methoxy-6-methylbenzene-1,2-diamine by NMR spectroscopy is a clear-cut process guided by fundamental principles. The predicted ¹H spectrum is characterized by two doublets in the highly shielded aromatic region, alongside singlets for the methyl and methoxy groups. The ¹³C spectrum is expected to show eight distinct signals, confirming the molecule's asymmetry. By comparing these predicted data with experimentally acquired spectra and using the outlined protocols, researchers can unambiguously confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development efforts.
References
-
ResearchGate. (n.d.). 3-Methylbenzene-1,2-diamine. Retrieved from ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis. Retrieved from Doc Brown's Chemistry. [Link]
-
PubChem. (n.d.). 3-Methoxybenzene-1,2-diamine. Retrieved from PubChem. [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]
-
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from MDPI. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from University of Regensburg. [Link]
-
ResearchGate. (2025). A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from ResearchGate. [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from JoVE. [Link]
-
PubChem. (n.d.). 3-Nitro-1,2-phenylenediamine. Retrieved from PubChem. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from Oregon State University Chemistry. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from Master Organic Chemistry. [Link]
-
MDPI. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts. Retrieved from MDPI. [Link]
-
University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from University of Calgary Chemistry. [Link]
-
NIH. (n.d.). 3-Methylbenzene-1,2-diamine. Retrieved from NIH National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor. Retrieved from ResearchGate. [Link]
-
YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from The Organic Chemistry Tutor. [Link]
-
ResearchGate. (2025). Carbon-13 NMR Chemical Shift of Methyl Group. Retrieved from ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Infrared Spectroscopic Characterization of 3-Methoxy-6-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the infrared (IR) spectroscopy characterization of 3-Methoxy-6-methylbenzene-1,2-diamine. This compound is a valuable precursor in the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation.
This guide will delve into the expected IR spectral features of 3-Methoxy-6-methylbenzene-1,2-diamine, drawing comparisons with two structurally similar and commercially available alternatives: 3,4-Diaminotoluene and 4-Methoxy-o-phenylenediamine (an isomer) . The causality behind experimental choices and detailed protocols are provided to ensure scientific integrity and practical applicability.
The Significance of IR Spectroscopy in Aromatic Diamine Characterization
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups and overall structure. For a substituted aromatic diamine like 3-Methoxy-6-methylbenzene-1,2-diamine, IR spectroscopy is indispensable for confirming the presence of key functional groups such as the primary amine (-NH2), the methoxy (-OCH3) group, the methyl (-CH3) group, and the substituted benzene ring.
The following diagram illustrates the molecular structure of our target compound, highlighting the key functional groups that will be the focus of our IR analysis.
Caption: Molecular Structure of 3-Methoxy-6-methylbenzene-1,2-diamine.
Comparative Analysis of IR Spectra
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 3-Methoxy-6-methylbenzene-1,2-diamine | 3,4-Diaminotoluene | 4-Methoxy-o-phenylenediamine | Comments and Rationale |
| N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands) | Two bands are present in this region. | Two bands are present in this region. | Primary amines exhibit two distinct N-H stretching bands.[1] These bands are typically sharp and of medium intensity. |
| C-H Stretch (aromatic) | 3100-3000 | Present in this region. | Present in this region. | These absorptions are characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (aliphatic -CH3 & -OCH3) | 3000-2850 | Present in this region due to the methyl group. | Present in this region due to the methoxy group. | The presence of both methyl and methoxy groups will result in absorptions in this region. |
| N-H Bend (scissoring) | 1650-1580 | A strong band is observed around 1620 cm⁻¹. | A strong band is observed in this region. | This bending vibration is characteristic of primary amines.[1] |
| C=C Stretch (aromatic ring) | 1600-1450 (multiple bands) | Multiple bands are present in this region. | Multiple bands are present in this region. | The benzene ring gives rise to several characteristic stretching vibrations in this fingerprint region. |
| C-N Stretch (aromatic amine) | 1335-1250 | A strong band is present in this region. | A strong band is present in this region. | This absorption is characteristic of the bond between the nitrogen of the amine and the aromatic ring.[1] |
| C-O Stretch (aryl ether) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Not applicable. | Strong bands are observed in these regions. | The methoxy group will produce two characteristic C-O stretching bands. |
| C-H Out-of-Plane Bend (aromatic) | 900-675 | A strong band is present in this region, indicative of the substitution pattern. | A strong band is present in this region, indicative of the substitution pattern. | The specific pattern of substitution on the benzene ring influences the position of these strong absorptions. |
Experimental Protocols
To obtain a high-quality IR spectrum of a solid sample such as 3-Methoxy-6-methylbenzene-1,2-diamine, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Workflow for IR Spectrum Acquisition
Caption: General workflow for acquiring an IR spectrum of a solid sample.
Detailed Step-by-Step Methodologies
1. KBr Pellet Method [2][3][4][5][6]
This method involves dispersing the solid sample in a matrix of dry potassium bromide, which is transparent to infrared radiation.
-
Materials:
-
3-Methoxy-6-methylbenzene-1,2-diamine (or alternative compound)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
-
-
Procedure:
-
Grinding: In the agate mortar, grind approximately 1-2 mg of the sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly for 3-5 minutes to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes.
-
Pellet Inspection: The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet may indicate insufficient grinding, moisture contamination, or an incorrect sample-to-KBr ratio.
-
Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
2. Attenuated Total Reflectance (ATR) Method [2][7]
ATR is a simpler and faster technique that requires minimal sample preparation.
-
Materials:
-
3-Methoxy-6-methylbenzene-1,2-diamine (or alternative compound)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent (e.g., isopropanol or ethanol) for cleaning
-
-
Procedure:
-
Crystal Cleaning: Clean the surface of the ATR crystal with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Cleaning: After analysis, clean the crystal surface thoroughly.
-
Comparison of Alternatives
-
3,4-Diaminotoluene: The IR spectrum of this compound will be very similar to that of 3-Methoxy-6-methylbenzene-1,2-diamine, with the key difference being the absence of the characteristic C-O stretching bands from the methoxy group. The C-H stretching region below 3000 cm⁻¹ will be dominated by the methyl group absorptions.[8][9][10][11][12]
-
4-Methoxy-o-phenylenediamine: As an isomer, its spectrum will share many features with the target compound, including the N-H, aromatic C-H, and C-O stretching vibrations.[13][14][15] The primary differences will be in the fingerprint region, particularly the C-H out-of-plane bending bands, which are sensitive to the substitution pattern on the benzene ring.
Conclusion
The infrared spectroscopic characterization of 3-Methoxy-6-methylbenzene-1,2-diamine is a critical step in its synthesis and application in drug development. By understanding the expected positions of its key vibrational bands and comparing them to structurally similar compounds, researchers can confidently verify its identity and purity. The choice between the KBr pellet and ATR methods will depend on the available equipment and the specific requirements of the analysis, with ATR offering a more rapid and straightforward approach. This guide provides the foundational knowledge and practical protocols to effectively utilize IR spectroscopy in the characterization of this important synthetic intermediate.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
-
Quick User Guide for FT-IR. Helsinki. Retrieved from [Link]
-
How to prepare IR samples? ResearchGate. Retrieved from [Link]
-
FT-IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. Retrieved from [Link]
-
3,4-Diaminotoluene. PubChem. Retrieved from [Link]
-
2,4-Diaminoanisole Dihydrochloride. PubChem. Retrieved from [Link]
-
3,4-Diaminotoluene CAS#: 496-72-0. ChemWhat. Retrieved from [Link]
-
2,4-Diaminoanisole. PubChem. Retrieved from [Link]
-
Synthesis, characterization, and antibacterial studies of Diaza Schiff base metal complexes of Mn, Co and Ni. International Journal of Pharmaceutical Sciences and Research. (2026, February 25). Retrieved from [Link]
-
4-Methoxy-o-phenylenediamine. PubChem. Retrieved from [Link]
-
4-Methoxy-o-phenylenediamine. NIST WebBook. Retrieved from [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Semantic Scholar. Retrieved from [Link]
-
Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene. PMC. Retrieved from [Link]
-
IR: amines. University of Calgary. Retrieved from [Link]
-
3-Methylbenzene-1,2-diamine. ResearchGate. Retrieved from [Link]
-
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria. Retrieved from [Link]
-
3-Methoxybenzene-1,2-diamine. PubChem. Retrieved from [Link]
-
In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Benzaldehyde, 3-methoxy-2-methyl-6-(methylamino)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]
-
3-Methyl-benzene-1,2-diamine. PubMed. (2012, December 1). Retrieved from [Link]
-
FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. (2024, December 6). Retrieved from [Link]
-
Expanded ATR-FTIR spectra of aromatic (a) and aromatic-free (b)... ResearchGate. Retrieved from [Link]
-
The infrared spectrum of o-phenylenediamine (OPDA) (a) and it analogous polymer (POPDA) (b). ResearchGate. Retrieved from [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. (2016, July 21). Retrieved from [Link]
-
Synthesis and characterization of 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione. (2017, June 16). Retrieved from [Link]
-
2-Amino-6-methoxy-3-nitropyridine. PubChem. Retrieved from [Link]
-
Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Green Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. helsinki.fi [helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,4-Diaminotoluene(496-72-0) IR Spectrum [chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. 3,4-Diaminotoluene|High-Purity Research Chemical [benchchem.com]
- 13. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Methoxy-o-phenylenediamine [webbook.nist.gov]
- 15. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Comparing reactivity of 3-Methoxy-6-methylbenzene-1,2-diamine vs. o-phenylenediamine
An In-Depth Comparative Analysis of the Reactivity of 3-Methoxy-6-methylbenzene-1,2-diamine and o-Phenylenediamine
Prepared by: Gemini, Senior Application Scientist
Introduction
In the synthesis of heterocyclic compounds, particularly those with significant pharmacological applications like benzimidazoles and quinoxalines, ortho-diaminoarenes are indispensable precursors.[1][2] The parent compound, o-phenylenediamine, serves as a fundamental building block, offering a symmetric and reactive scaffold.[3] However, the introduction of substituents onto the aromatic ring, as seen in 3-Methoxy-6-methylbenzene-1,2-diamine, can profoundly alter the molecule's electronic and steric characteristics. This, in turn, influences its reactivity, regioselectivity, and the properties of the resulting heterocyclic systems.
This guide provides a comprehensive comparison of the reactivity of 3-Methoxy-6-methylbenzene-1,2-diamine and o-phenylenediamine. We will dissect the electronic and steric effects imparted by the methoxy and methyl substituents and predict their impact on reaction kinetics and outcomes. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental observations for related systems, offering a predictive framework for researchers in organic synthesis and drug development.
Part 1: Molecular Structure and its Influence on Reactivity
The reactivity of an aromatic diamine in common condensation reactions is primarily governed by the nucleophilicity of its amino groups. This nucleophilicity is a function of electron density, which is modulated by the electronic effects of substituents on the benzene ring, and the steric accessibility of the nitrogen lone pairs.
Electronic Effects: A Tale of Two Substituents
The substituents on 3-Methoxy-6-methylbenzene-1,2-diamine—a methoxy group at C3 and a methyl group at C6—introduce significant electronic perturbations compared to the unsubstituted o-phenylenediamine.
-
o-Phenylenediamine: This molecule is symmetrical, and both amino groups possess identical reactivity. The benzene ring itself provides baseline electron density to the amino nitrogens.
-
3-Methoxy-6-methylbenzene-1,2-diamine:
-
Methoxy Group (-OCH₃): This group exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom. However, it is strongly electron-donating through resonance (+R effect), where the oxygen's lone pair of electrons delocalizes into the aromatic π-system.[4] For substituents like methoxy, the resonance effect typically dominates, leading to an overall increase in electron density on the ring, particularly at the ortho and para positions. This enhances the nucleophilicity of the amino groups.
-
Methyl Group (-CH₃): This alkyl group is weakly electron-donating through an inductive effect (+I effect) and hyperconjugation, further enriching the electron density of the aromatic ring.
-
The combination of a strongly activating methoxy group and a weakly activating methyl group makes the aromatic ring of 3-Methoxy-6-methylbenzene-1,2-diamine significantly more electron-rich than that of o-phenylenediamine. Consequently, the amino groups are expected to be more basic and more nucleophilic.[5]
It is crucial to note that the two amino groups in the substituted diamine are electronically non-equivalent. The amino group at C1 is ortho to the methyl group and meta to the methoxy group, while the amino group at C2 is ortho to the methoxy group and meta to the methyl group. This electronic asymmetry can lead to regioselectivity in reactions with unsymmetrical electrophiles.
Caption: Structural comparison and key features of the two diamines.
Steric Effects: The Double-Edged Sword
While electronic activation points towards higher reactivity for the substituted diamine, steric hindrance presents a countervailing factor.[6]
-
The methoxy group at C3 partially shields the amino group at C2.
-
The methyl group at C6 provides steric bulk adjacent to the amino group at C1.
This steric congestion can impede the approach of an electrophile, such as the carbonyl carbon of an aldehyde, to the nitrogen's lone pair.[5] Therefore, despite the higher intrinsic nucleophilicity of the amino groups in 3-Methoxy-6-methylbenzene-1,2-diamine, the overall reaction rate might be slower than that of o-phenylenediamine, especially with bulky reactants. This interplay between activating electronics and impeding sterics is a critical consideration in reaction design.
Part 2: Comparative Reactivity in Benzimidazole Synthesis
The synthesis of benzimidazoles via condensation with aldehydes is a cornerstone reaction for o-phenylenediamines and provides an excellent platform for comparing reactivity.[7][8][9] The reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation or aromatization.[7]
Caption: Generalized mechanism for benzimidazole synthesis.
Predicted Reactivity Comparison:
-
Nucleophilic Attack: The initial attack of the amine on the aldehyde carbonyl is the rate-determining step in many cases. The electronically enriched amino groups of 3-Methoxy-6-methylbenzene-1,2-diamine should, in principle, accelerate this step compared to o-phenylenediamine.
-
Reaction Rate: The overall rate will be a product of electronic and steric factors. For small aldehydes (e.g., formaldehyde, acetaldehyde), the electronic enhancement in the substituted diamine will likely dominate, leading to a faster reaction. For bulkier aldehydes (e.g., benzaldehyde with ortho-substituents), the steric hindrance from the -OCH₃ and -CH₃ groups could become rate-limiting, potentially making the reaction slower than with o-phenylenediamine.
-
Regioselectivity: When reacting 3-Methoxy-6-methylbenzene-1,2-diamine with an aldehyde, two regioisomeric benzimidazoles can be formed. The initial condensation can occur at either the C1-amino or C2-amino group. The relative steric hindrance and electronic activation at each site will dictate the product ratio, an issue not present with the symmetrical o-phenylenediamine.
Part 3: Experimental Protocol for Comparative Analysis
To empirically validate the theoretical comparison, the following protocol for the synthesis of 2-phenylbenzimidazole from both diamines under identical conditions is proposed. This self-validating system allows for a direct comparison of reaction time and yield.
Objective: To compare the reaction yield and rate of benzimidazole formation using o-phenylenediamine and 3-Methoxy-6-methylbenzene-1,2-diamine with benzaldehyde.
Materials:
-
o-Phenylenediamine
-
3-Methoxy-6-methylbenzene-1,2-diamine
-
Benzaldehyde
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Developing solvent: Hexane:Ethyl Acetate (7:3)
Procedure:
Two parallel reactions should be set up as follows:
-
Reaction Setup:
-
Reaction A: To a 50 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and absolute ethanol (20 mL). Stir until dissolved.
-
Reaction B: To a separate 50 mL round-bottom flask, add 3-Methoxy-6-methylbenzene-1,2-diamine (1.66 g, 10 mmol) and absolute ethanol (20 mL). Stir until dissolved.
-
-
Reagent Addition:
-
To each flask, add benzaldehyde (1.06 g, 1.0 mL, 10 mmol).
-
Add 2-3 drops of glacial acetic acid to each flask as a catalyst.
-
-
Reaction and Monitoring:
-
Reflux both reaction mixtures at the same temperature using a heating mantle.
-
Monitor the progress of each reaction every 15 minutes by TLC. Spot the reaction mixture against the starting diamine and benzaldehyde. The product, 2-phenylbenzimidazole, is a UV-active spot with a different Rf value.
-
Record the time required for the complete consumption of the starting diamine in each reaction.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixtures to room temperature.
-
Allow the product to crystallize. If necessary, cool further in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
-
Analysis:
-
Record the final mass of the dried product for each reaction and calculate the percentage yield.
-
Compare the reaction times and yields for Reaction A and Reaction B.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Theoretical Foundation: Electronic Transitions in Substituted Phenylenediamines
An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of 3-Methoxy-6-methylbenzene-1,2-diamine
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-Methoxy-6-methylbenzene-1,2-diamine. As a substituted o-phenylenediamine, its spectral properties are of significant interest for quality control, reaction monitoring, and physicochemical characterization in drug discovery and materials science. While direct, published experimental spectra for this specific molecule are not widely available, this guide will establish its expected spectral profile through a detailed comparison with structurally related analogs and a discussion of fundamental spectroscopic principles. We will explore the influence of substituents and solvent environment on its electronic transitions, providing researchers with a robust framework for its analysis.
The UV-Vis spectrum of an aromatic compound is determined by the electronic transitions between molecular orbitals. For a substituted benzene derivative like 3-Methoxy-6-methylbenzene-1,2-diamine, the spectrum is a modification of the parent chromophore, benzene. The key transitions are:
-
π → π* Transitions: These are high-energy transitions occurring within the aromatic π-system. In benzene, the E2-band (ca. 204 nm) and the B-band (ca. 255 nm) are characteristic π → π* transitions. The B-band is notable for its fine-structured vibrational features in non-polar solvents.
-
n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding (n) electron from the lone pairs of the nitrogen (in the amine groups) and oxygen (in the methoxy group) atoms to an anti-bonding π* orbital of the aromatic ring. These bands are typically much lower in intensity than π → π* bands.
The addition of substituents, or auxochromes , to the benzene ring alters the energy of these transitions, leading to shifts in the absorption maxima (λmax). The groups present in the target molecule (-NH2, -OCH3, -CH3) are all electron-donating and act as powerful auxochromes, causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (a hyperchromic effect ). This is due to the extension of the conjugated π-system through resonance with the lone pairs of the heteroatoms.
Comparative Spectral Analysis
To build a reliable spectral profile for 3-Methoxy-6-methylbenzene-1,2-diamine, we will compare it against its core structure and a closely related analog.
Baseline: o-Phenylenediamine (OPD)
The parent molecule, o-phenylenediamine (1,2-benzenediamine), provides the fundamental spectral features. Its reported UV spectrum shows absorption maxima at approximately 198 nm, 236 nm, and 284 nm[1]. These correspond to the modified π → π* transitions of the benzene ring, already significantly red-shifted by the two powerful amino auxochromes.
The Effect of Methylation: 2,3-Diaminotoluene
Adding a methyl group (-CH3) to the OPD core gives 2,3-diaminotoluene (3-Methyl-o-phenylenediamine)[2][3]. The methyl group is a weak, electron-donating auxochrome that typically induces a small bathochromic shift of 5-10 nm. Therefore, the λmax for 2,3-diaminotoluene is expected to be slightly longer than that of OPD, likely in the 290-295 nm range for its longest wavelength absorption band.
Predicted Spectrum: 3-Methoxy-6-methylbenzene-1,2-diamine
Our target molecule adds a methoxy group (-OCH3) to the 2,3-diaminotoluene structure. The methoxy group is a stronger auxochrome than the methyl group due to the resonance effect of its oxygen lone pairs. This will induce a further, more significant bathochromic shift. We can, therefore, predict that the primary absorption band (the B-band equivalent) for 3-Methoxy-6-methylbenzene-1,2-diamine will be shifted to a wavelength significantly greater than 295 nm, likely in the 300-315 nm range .
The diagram below illustrates the logical relationship between the molecular structures and their expected spectral shifts.
Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.
Step-by-Step Methodology
-
Solvent Selection: Choose spectroscopic grade (UV-grade) solvents. For a comprehensive study, use at least one non-polar (Hexane) and one polar protic (Ethanol) solvent.
-
Stock Solution Preparation:
-
Accurately weigh approximately 10.0 mg of 3-Methoxy-6-methylbenzene-1,2-diamine using an analytical balance.
-
Quantitatively transfer the solid to a 100 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. This creates a 100 µg/mL stock solution.
-
-
Working Solution Preparation:
-
Pipette 1.0 mL of the stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the same solvent to obtain a 10 µg/mL working solution. Causality: This concentration is typically sufficient to yield an absorbance value between 0.2 and 0.8, the optimal range for accuracy under the Beer-Lambert Law.
-
-
Instrumentation and Baseline:
-
Power on the dual-beam UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to stabilize for at least 30 minutes.
-
Fill two matched 1 cm path length quartz cuvettes with the pure solvent.
-
Place the cuvettes in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 190 nm to 400 nm). Trustworthiness: This step digitally subtracts any absorbance from the solvent and cuvette imperfections, ensuring the final spectrum is solely that of the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette, rinse it three times with small aliquots of the working solution, and then fill it.
-
Wipe the optical faces of the cuvette with a lint-free tissue (e.g., Kimwipe) before placing it in the sample holder.
-
Acquire the absorption spectrum.
-
-
Data Processing:
-
Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this peak.
-
If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert equation: A = εbc, where A is absorbance, b is the path length (1 cm), and c is the molar concentration.
-
Conclusion and Applications
While experimental data for 3-Methoxy-6-methylbenzene-1,2-diamine is not publicly cataloged, a robust spectral profile can be confidently predicted based on established spectroscopic principles and comparison with structural analogs. The primary π → π* absorption maximum is anticipated in the 300-315 nm range, with its exact position being sensitive to solvent polarity. The presence of two amine groups and a methoxy group creates a highly activated, electron-rich aromatic system, pushing its absorption to significantly longer wavelengths than the parent o-phenylenediamine.
This analytical guide provides drug development professionals and researchers with the theoretical grounding and practical methodology required to accurately characterize this molecule. The established protocol ensures data integrity, while the comparative analysis offers a clear framework for interpreting the resulting spectra in applications ranging from purity assessment and quantitative analysis to monitoring its involvement in chemical reactions.
References
-
Al-Sabti, N. et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Materials International, 1(2), 209-215. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of o-Phenylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectra of o-phenylenediamine (OPDA) (A) and it analogous polymer (POPDA) (B). [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved from [Link]
-
Al-Shemary, R. K. et al. (2022). Charge Transfer Complex between O-Phenylenediamine and 2, 3-Dichloro-5, 6-Dicyano-1, 4-Benzoquinone: Synthesis, Spectrophotometric, Characterization, Computational Analysis, and its Biological Applications. Molecules, 27(9), 2898. Available at: [Link]
-
Bilal, S., & Holze, R. (2007). In situ UV-vis spectroelectrochemistry of poly(o-phenylenediamine-co-m-toluidine). Electrochimica Acta, 52(17), 5463-5471. Available at: [Link]
-
Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical Science Transactions, 1(1), 1-8. Available at: [Link]
-
Abebe, F., & Taddesse, A. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry, 10(3), 44-50. Available at: [Link]
-
PubChem. (n.d.). 2,3-Diaminotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzene-1,2-diamine. Retrieved from [Link]
-
Zheng, D. et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Royal Society Open Science, 5(3), 171928. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
